A-908292
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl N-[(2S)-4-[2-(4-propan-2-yloxyphenoxy)-1,3-thiazol-5-yl]but-3-yn-2-yl]carbamate |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)23-14-6-8-15(9-7-14)24-18-19-11-16(25-18)10-5-13(3)20-17(21)22-4/h6-9,11-13H,1-4H3,(H,20,21)/t13-/m0/s1 |
InChI Key |
OLMPAYQFDVALIH-ZDUSSCGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A-908292: A Deep Dive into a Selective Acetyl-CoA Carboxylase 2 (ACC2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This document details its biochemical and cellular activity, mechanism of action, and in vivo efficacy, presenting a valuable resource for researchers in metabolic diseases, oncology, and drug discovery.
Core Concepts: The Role of ACC2 in Metabolism
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, existing in two isoforms: ACC1 and ACC2. While ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis, ACC2 is located on the outer mitochondrial membrane. Its main function is to produce malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, the production of malonyl-CoA is reduced, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation. This mechanism makes ACC2 a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[1][2]
Quantitative Data Summary
The inhibitory activity and in vivo effects of this compound have been quantified in various studies. The following tables summarize the key data points for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| ACC2 | Human | 23 nM | [3][4] |
| ACC2 | Human | 38 nM | [5][6] |
| ACC1 | Human | >30 µM | [5][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| ob/ob mice | 30 mg/kg, p.o., twice daily | 2 weeks | Reduced serum glucose and triglyceride levels. | [3] |
| ACC2 knockout mice | 15 mg/kg, p.o., twice daily | 4 days | Markedly reduced plasma triglyceride levels. | [3] |
| Rats | 30-100 mg/kg, p.o., twice daily | 3 days | Stimulated the PPAR-α-dependent signaling pathway. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments involving ACC2 inhibitors.
ACC2 Enzyme Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro potency of an ACC2 inhibitor.
Materials:
-
Recombinant human ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (containing ¹⁴C)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
This compound or other test compounds
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, and sodium bicarbonate (with ¹⁴C).
-
Add the test compound (this compound) at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding recombinant ACC2 enzyme and acetyl-CoA.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Transfer the reaction mixture to a filter plate to separate the radiolabeled malonyl-CoA from the unincorporated ¹⁴C-bicarbonate.
-
Wash the filters to remove any remaining unincorporated radiolabel.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Study in ob/ob Mice (Representative Protocol)
This protocol outlines a typical in vivo efficacy study in a diabetic mouse model.
Animals:
-
Male ob/ob mice (e.g., 8-10 weeks old)
Housing and Acclimation:
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimate the animals for at least one week before the start of the experiment.
Experimental Groups:
-
Vehicle control group
-
This compound treatment group (e.g., 30 mg/kg)
Procedure:
-
Randomize mice into treatment groups based on body weight and baseline blood glucose levels.
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle orally (p.o.) twice daily for the duration of the study (e.g., 2 weeks).
-
Monitor body weight and food intake regularly.
-
At specified time points (e.g., weekly and at the end of the study), collect blood samples via tail vein or retro-orbital bleeding.
-
Measure plasma glucose levels using a glucometer.
-
Measure plasma triglyceride levels using a commercial assay kit.
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, muscle) for further analysis (e.g., malonyl-CoA levels, gene expression).
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations: Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language.
ACC2 Signaling Pathway in Fatty Acid Oxidation
References
A-908292 and its Effects on Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), an enzyme pivotal in the regulation of fatty acid oxidation. As such, this compound has been investigated for its potential therapeutic effects on metabolic disorders, including insulin (B600854) resistance. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its quantifiable effects on key metabolic parameters, and the experimental protocols utilized in its evaluation. A significant focus is placed on the compound's dual activity as both an ACC2 inhibitor and a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, which contributes to its complex effects on insulin sensitivity and lipid metabolism.
Introduction
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to insulin. The accumulation of intramyocellular lipids is strongly correlated with the development of insulin resistance. Acetyl-CoA Carboxylase 2 (ACC2) is a key regulatory enzyme in fatty acid metabolism. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, which in turn allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, it is hypothesized that malonyl-CoA levels would decrease, leading to increased fatty acid oxidation, reduced intramyocellular lipid accumulation, and consequently, improved insulin sensitivity.
This compound, the (S)-enantiomer of its racemic mixture, is a potent and selective inhibitor of human ACC2.[1] This guide delves into the preclinical data surrounding this compound's effects on insulin sensitivity and related metabolic parameters.
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its metabolic effects.
On-Target: ACC2 Inhibition
As a selective inhibitor of ACC2, this compound is designed to reduce the intracellular concentration of malonyl-CoA in oxidative tissues such as skeletal muscle.[1][2] This reduction in malonyl-CoA relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation within the mitochondria. The enhanced oxidation of fatty acids is expected to decrease the accumulation of lipid species that can interfere with insulin signaling pathways, thereby improving insulin sensitivity.
Off-Target: PPARα Activation
In vivo studies have revealed that this compound and its inactive (R)-enantiomer, A-875400, exhibit effects on glucose and triglyceride metabolism that are independent of ACC2 inhibition.[1] Gene expression profiling in rats treated with this compound demonstrated a signature highly similar to that of known PPARα activators.[1][3] PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid uptake and oxidation. Activation of PPARα is a known mechanism for improving lipid profiles and is the basis for the therapeutic action of fibrate drugs.
Quantitative Data on Metabolic Effects
The following tables summarize the in vivo effects of this compound and its inactive enantiomer, A-875400, in ob/ob mice, a model of obesity and insulin resistance.
Table 1: In Vitro Inhibitory Activity of this compound and A-875400 [1]
| Compound | hACC1 IC₅₀ (µM) | hACC2 IC₅₀ (µM) |
| This compound (S)-enantiomer | >30 | 0.023 |
| A-875400 (R)-enantiomer | >30 | 1.08 |
Table 2: Effects of a 2-Week Treatment with this compound and A-875400 on Plasma Glucose and Triglycerides in ob/ob Mice (30 mg/kg, b.i.d.) [1]
| Treatment Group | Change in Plasma Glucose (mg/dL) from Baseline (Day 15) | Plasma Triglycerides (mg/dL) (Day 15) |
| Vehicle | - | ~250 |
| This compound (S) | ↓ ~100 | ↓ ~100 |
| A-875400 (R) | ↓ ~100 | ↓ ~100 |
Table 3: Effects of a 2-Week Treatment with this compound and A-875400 on Tissue Malonyl-CoA Levels in ob/ob Mice (30 mg/kg, b.i.d.) [1][2]
| Treatment Group | Muscle Malonyl-CoA (pmol/g) | Liver Malonyl-CoA (pmol/g) |
| Vehicle | ~150 | ~2500 |
| This compound (S) | ↓ ~75 | No significant change |
| A-875400 (R) | No significant change | No significant change |
| denotes a significant decrease from vehicle-treated controls. |
Experimental Protocols
In Vivo Animal Studies
-
Animal Model: Male ob/ob mice are frequently used as a model of genetic obesity, hyperglycemia, and insulin resistance.
-
Drug Administration: this compound and A-875400 are typically administered orally (p.o.) via gavage. A common dosing regimen is 30 mg/kg administered twice daily (b.i.d.) for a duration of two weeks.[1]
-
Blood Collection and Analysis: Blood samples are collected at specified time points (e.g., days 1, 7, and 15) for the measurement of plasma glucose and triglyceride levels using standard enzymatic assays.
Malonyl-CoA Measurement in Tissues
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues (e.g., skeletal muscle and liver) are rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Extraction: Malonyl-CoA is extracted from the pulverized frozen tissue using a suitable extraction buffer, often containing perchloric acid to precipitate proteins.
-
Quantification: The concentration of malonyl-CoA in the tissue extracts is determined using a sensitive analytical method such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing in vivo insulin sensitivity.
-
Surgical Preparation: Mice are anesthetized, and catheters are implanted in a vein (for infusions) and an artery (for blood sampling).
-
Procedure:
-
A continuous infusion of insulin is administered to raise plasma insulin to a steady-state hyperinsulinemic level.
-
A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
Blood glucose levels are monitored frequently, and the glucose infusion rate (GIR) is adjusted accordingly.
-
-
Interpretation: A higher GIR required to maintain euglycemia indicates greater insulin sensitivity, as the tissues are more efficiently taking up glucose from the circulation in response to insulin.
Signaling Pathways and Experimental Workflows
Figure 1: Dual signaling pathways of this compound.
Figure 2: Experimental workflow for in vivo studies.
Discussion and Conclusion
This compound is a potent and selective inhibitor of ACC2 that demonstrates on-target effects by reducing malonyl-CoA levels in skeletal muscle. However, the in vivo effects of this compound on plasma glucose and triglycerides in ob/ob mice appear to be largely driven by an off-target activation of PPARα. This is evidenced by the similar glucose and triglyceride-lowering effects observed with its inactive enantiomer, A-875400, which does not inhibit ACC2.
The dual mechanism of this compound highlights the complexity of pharmacological interventions for metabolic diseases. While ACC2 inhibition remains a theoretically attractive strategy for improving insulin sensitivity by increasing fatty acid oxidation, the off-target effects of compounds like this compound must be carefully considered and dissected. For drug development professionals, these findings underscore the importance of comprehensive off-target screening and the use of appropriate controls, such as inactive enantiomers, to accurately attribute pharmacological effects to the intended mechanism of action.
References
A-908292: A Deep Dive into the Discovery and Development of a Selective ACC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). The document details its biochemical properties, preclinical pharmacology, and the evolution of its chemical scaffold, offering valuable insights for researchers in the fields of metabolic diseases and drug discovery.
Introduction: Targeting Fatty Acid Metabolism
Aberrant fatty acid metabolism is a cornerstone of numerous metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Acetyl-CoA carboxylase (ACC) is a key regulatory enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves as a crucial building block for the synthesis of fatty acids and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.
The two main isoforms of ACC, ACC1 and ACC2, exhibit distinct subcellular localizations and physiological roles. ACC1 is primarily cytosolic and is the rate-limiting enzyme for de novo lipogenesis. In contrast, ACC2 is predominantly found on the outer mitochondrial membrane, where its product, malonyl-CoA, directly regulates fatty acid oxidation. This isoform-specific function makes ACC2 an attractive therapeutic target for diseases characterized by excessive lipid accumulation and impaired glucose metabolism. By selectively inhibiting ACC2, it is hypothesized that fatty acid oxidation can be enhanced, leading to a reduction in intracellular lipid stores and an improvement in insulin (B600854) sensitivity. This compound emerged from efforts to identify such a selective inhibitor.
Discovery and Biochemical Profile of this compound
This compound was identified as a potent and selective inhibitor of human ACC2. In enzymatic assays, it demonstrated significant potency against the target enzyme.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity (over ACC1) |
| Human ACC2 | 23[1], 38[1] | >1300-fold |
| Human ACC1 | >30,000 | - |
The high selectivity of this compound for ACC2 over ACC1 is a critical attribute, as the inhibition of ACC1 could potentially lead to undesirable effects on de novo lipogenesis.
Experimental Protocol: In Vitro ACC2 Enzyme Inhibition Assay
While the precise, detailed protocol used for the initial characterization of this compound is not publicly available, a general procedure for determining the in vitro inhibitory activity of compounds against ACC2 can be outlined as follows. This protocol is based on commonly used methods for assessing ACC activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ACC2.
Materials:
-
Recombinant human ACC2 enzyme
-
Acetyl-CoA (substrate)
-
ATP (co-factor)
-
Sodium Bicarbonate (source of CO2)
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit to measure ADP production)
-
Microplate reader capable of luminescence detection
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant human ACC2, acetyl-CoA, ATP, and sodium bicarbonate in assay buffer at appropriate concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Initiation: In a microplate, combine the ACC2 enzyme, assay buffer, and the test compound at various concentrations. Initiate the enzymatic reaction by adding the substrates (acetyl-CoA, ATP, and sodium bicarbonate).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (or substrate consumed). In the case of an ADP-Glo™ assay, the amount of ADP produced is quantified by adding the detection reagent, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration. The IC50 value is then determined by fitting the data to a suitable dose-response curve.
Preclinical Development and In Vivo Efficacy
The therapeutic potential of this compound was evaluated in preclinical models of metabolic disease. These studies aimed to assess its ability to modulate fatty acid metabolism and improve glucose homeostasis in vivo.
In Vivo Studies in Rodent Models
This compound demonstrated efficacy in mouse models of obesity and diabetes. In ob/ob mice, a model of genetic obesity and insulin resistance, oral administration of this compound led to a reduction in serum glucose and triglyceride levels.[1] Furthermore, in ACC2 knockout mice, this compound treatment resulted in a marked reduction in plasma triglyceride levels, suggesting a potential off-target effect or a complex interplay between ACC2 inhibition and lipid metabolism.[1]
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| ob/ob mice | 30 mg/kg, p.o., twice daily | 2 weeks | Reduced serum glucose and triglyceride levels | [1] |
| ACC2 knockout mice | 15 mg/kg, p.o., twice daily | 4 days | Markedly reduced plasma triglyceride levels | [1] |
| Rats | 30-100 mg/kg, p.o., twice daily | 3 days | Stimulated the PPAR-α-dependent signaling pathway | [1] |
Experimental Protocol: In Vivo Efficacy Study in ob/ob Mice
The following represents a generalized protocol for evaluating the in vivo efficacy of an ACC2 inhibitor like this compound in an ob/ob mouse model. Specific details from the original studies are not fully available.
Objective: To assess the effect of a test compound on blood glucose and triglyceride levels in ob/ob mice.
Materials:
-
ob/ob mice (and lean littermate controls)
-
Test compound (this compound)
-
Vehicle for oral administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)
-
Blood glucose monitoring system
-
Equipment for blood collection and processing
-
Assay kits for measuring plasma triglycerides
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for a specified period before the start of the experiment.
-
Compound Formulation: Prepare a stable formulation of the test compound in the vehicle suitable for oral gavage.
-
Dosing: Administer the test compound or vehicle to the mice via oral gavage at the specified dose and frequency.
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., baseline and at the end of the treatment period).
-
Biochemical Analysis: Measure blood glucose levels immediately using a glucometer. Process the remaining blood to obtain plasma and measure triglyceride concentrations using a commercial assay kit.
-
Data Analysis: Compare the changes in blood glucose and triglyceride levels between the treatment and vehicle control groups using appropriate statistical methods.
Structure-Activity Relationship (SAR) and Lead Optimization
The chemical scaffold of this compound served as a starting point for further medicinal chemistry efforts aimed at improving its pharmacological properties. A key modification involved the conversion of the alkyne unit of this compound to an olefin linker. This structural change led to the discovery of a successor compound, referred to as "compound 2e," which exhibited an improved profile, including enhanced ACC2 inhibitory activity and a better CYP450 inhibition profile.[2] This evolution highlights the importance of the central linker in modulating the compound's activity and metabolic stability. While a comprehensive SAR table for a series of this compound analogs is not publicly available, the successful optimization to compound 2e underscores the tractability of this chemical series.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the ACC2 enzyme. By blocking the activity of ACC2, this compound reduces the production of malonyl-CoA in the vicinity of the mitochondria. This decrease in local malonyl-CoA concentration relieves the inhibition of CPT1, leading to an increased influx of fatty acids into the mitochondria and a subsequent enhancement of fatty acid oxidation.
In addition to this direct enzymatic inhibition, studies have suggested that ACC inhibitors may also engage with broader metabolic signaling networks. Gene expression analysis in rats treated with experimental ACC inhibitors, including compounds structurally related to this compound, has indicated an interaction with the peroxisome proliferator-activated receptor alpha (PPAR-α) signaling pathway.[1] PPAR-α is a nuclear receptor that plays a central role in regulating the expression of genes involved in fatty acid transport and oxidation.
Below is a conceptual diagram illustrating the proposed mechanism of action of this compound.
Figure 1: Mechanism of action of this compound.
The following diagram illustrates a general experimental workflow for the discovery and preclinical evaluation of an ACC2 inhibitor like this compound.
Figure 2: Drug discovery workflow for this compound.
Conclusion and Future Directions
This compound is a significant research tool and a foundational molecule in the development of selective ACC2 inhibitors. Its discovery and preclinical evaluation have provided valuable evidence supporting the therapeutic potential of targeting ACC2 for the treatment of metabolic diseases. The evolution of this compound to more advanced compounds with improved drug-like properties demonstrates the viability of this chemical scaffold for further development.
Future research in this area will likely focus on elucidating the detailed molecular interactions between this class of inhibitors and the ACC2 enzyme, further optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their therapeutic efficacy in a broader range of metabolic and cardiovascular diseases. A deeper understanding of the interplay between ACC2 inhibition and other metabolic signaling pathways, such as PPAR-α, will also be crucial for the successful clinical translation of this therapeutic strategy.
References
The Impact of A-908292 on Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-908292 is a potent and highly selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key mitochondrial enzyme that plays a pivotal role in the regulation of fatty acid oxidation (FAO). By inhibiting ACC2, this compound effectively enhances the rate of fatty acid transport into the mitochondria, thereby increasing their oxidation for energy production. This guide provides an in-depth analysis of the core impact of this compound on cellular respiration, detailing its mechanism of action, the associated signaling pathways, and its anticipated effects on key respiratory parameters. This document synthesizes available data on this compound and analogous selective ACC2 inhibitors to provide a comprehensive technical resource for research and development.
Introduction
Cellular respiration is a complex set of metabolic reactions that convert biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The mitochondrion is the central hub for cellular respiration, hosting the citric acid cycle and oxidative phosphorylation. The choice of substrate for oxidation, primarily carbohydrates and fatty acids, is tightly regulated to meet the energetic demands of the cell.
Acetyl-CoA Carboxylase 2 (ACC2) is a crucial regulator of this substrate selection, particularly in oxidative tissues such as skeletal muscle, heart, and liver.[1][2] ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA on the outer mitochondrial membrane.[2][3] Malonyl-CoA, in turn, is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the rate-limiting step of long-chain fatty acid entry into the mitochondrial matrix for subsequent β-oxidation.[2][3]
This compound is a potent and selective inhibitor of human ACC2 with an IC50 of 23 nM.[4] Its high selectivity for ACC2 over the cytosolic isoform ACC1 minimizes the impact on de novo lipogenesis, making it a valuable tool for specifically investigating the role of mitochondrial fatty acid oxidation. This guide explores the direct and indirect consequences of this compound-mediated ACC2 inhibition on the intricate processes of cellular respiration.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ACC2.[4] This inhibition leads to a localized reduction in the concentration of malonyl-CoA at the outer mitochondrial membrane.[3] The decrease in malonyl-CoA levels relieves the allosteric inhibition of CPT1, thereby increasing the rate of long-chain fatty acyl-CoA transport into the mitochondrial matrix.[3] This enhanced substrate availability for the β-oxidation pathway is the foundational event through which this compound impacts cellular respiration.
Furthermore, studies have indicated that this compound stimulates the peroxisome proliferator-activated receptor alpha (PPAR-α)-dependent signaling pathway in rats.[4][5] PPAR-α is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid transport and oxidation.[6][7] Activation of PPAR-α can lead to the upregulation of a suite of genes, including CPT1 itself, further potentiating the effects of ACC2 inhibition on fatty acid oxidation.
The logical flow of this compound's action is depicted in the following diagram:
Impact on Cellular Respiration Parameters
While direct quantitative data for this compound's effect on cellular respiration parameters are not yet extensively published, we can infer the expected outcomes based on its mechanism and data from other selective ACC2 inhibitors.
Oxygen Consumption Rate (OCR)
The increased flux of fatty acids into β-oxidation provides a greater supply of reducing equivalents (NADH and FADH2) to the electron transport chain (ETC). This heightened ETC activity is expected to lead to an increase in the basal oxygen consumption rate (OCR) , as oxygen is the final electron acceptor.
Table 1: Expected Impact of this compound on Oxygen Consumption Rate
| Parameter | Expected Effect | Rationale |
| Basal OCR | Increase | Increased substrate (fatty acids) for β-oxidation leads to higher ETC activity. |
| ATP-linked OCR | Increase | Enhanced substrate oxidation should drive greater ATP synthesis. |
| Maximal Respiration | Variable | May increase due to higher substrate supply, but potential for mitochondrial stress could limit or reduce this. |
| Spare Respiratory Capacity | Variable | Dependent on the balance between the increase in basal and maximal respiration. |
ATP Production
The primary function of cellular respiration is ATP synthesis. By providing more fuel for oxidative phosphorylation, this compound is anticipated to increase the rate of mitochondrial ATP production . However, the efficiency of this process (the P/O ratio) may be influenced by the shift in substrate utilization from glucose to fatty acids.
Table 2: Expected Impact of this compound on ATP Production
| Parameter | Expected Effect | Rationale |
| Mitochondrial ATP Production Rate | Increase | Increased oxidative phosphorylation driven by enhanced FAO. |
| Glycolytic ATP Production Rate | Decrease | A shift towards fatty acid metabolism may lead to a reciprocal decrease in glycolysis (Randle cycle). |
| Total ATP Production Rate | Likely Increase | The increase in mitochondrial ATP production is expected to outweigh any decrease in glycolytic ATP production. |
Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is generated by the pumping of protons across the inner mitochondrial membrane by the ETC and is essential for ATP synthesis. An increase in ETC activity due to enhanced FAO would be expected to maintain or potentially increase the mitochondrial membrane potential . However, excessive FAO can also lead to increased production of reactive oxygen species (ROS), which could, in turn, induce mitochondrial damage and depolarization. Therefore, the net effect on ΔΨm may be dose- and time-dependent.
Table 3: Expected Impact of this compound on Mitochondrial Membrane Potential
| Parameter | Expected Effect | Rationale |
| ΔΨm | Maintained or Increased (acutely) | Increased proton pumping by the ETC. |
| ΔΨm (chronic/high dose) | Potential for Decrease | Possible induction of mitochondrial stress and ROS production. |
Experimental Protocols
To quantitatively assess the impact of this compound on cellular respiration, a series of well-established in vitro and ex vivo assays can be employed.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is the current standard for real-time measurement of OCR in cultured cells or isolated mitochondria.
-
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a predetermined duration.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Measure OCR at baseline and after each injection.
-
-
Data Analysis: Calculate basal OCR, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.
Measurement of ATP Production Rate
The Seahorse XF Real-Time ATP Rate Assay can be used to simultaneously determine the rates of ATP production from both mitochondrial respiration and glycolysis.
-
Objective: To quantify the contribution of oxidative phosphorylation and glycolysis to total ATP production in cells treated with this compound.
-
Methodology:
-
Follow the same initial cell seeding and treatment protocol as for the OCR measurement.
-
Perform the Seahorse XF Real-Time ATP Rate Assay by sequentially injecting oligomycin and a mixture of rotenone and antimycin A.
-
Simultaneously measure OCR and the extracellular acidification rate (ECAR).
-
-
Data Analysis: The software calculates the mitochondrial ATP production rate (mitoATP) from OCR and the glycolytic ATP production rate (glycoATP) from ECAR.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner are commonly used.
-
Objective: To assess the effect of this compound on the mitochondrial membrane potential.
-
Methodology:
-
Culture and treat cells with this compound.
-
Load the cells with a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates depolarization.
-
-
Data Analysis: Quantify the mean fluorescence intensity or the ratio of red to green fluorescence and compare treated cells to controls.
Conclusion
This compound, as a selective ACC2 inhibitor, is a powerful tool for modulating cellular metabolism. Its primary impact on cellular respiration stems from its ability to increase fatty acid oxidation. This is expected to lead to an increase in oxygen consumption and mitochondrial ATP production. However, the potential for off-target effects or consequences of sustained, high-level fatty acid oxidation, such as the generation of reactive oxygen species and mitochondrial stress, warrants careful investigation. The experimental protocols outlined in this guide provide a framework for a thorough evaluation of the effects of this compound on the multifaceted processes of cellular respiration. Further research using these methodologies will be crucial to fully elucidate the therapeutic potential and safety profile of this and other ACC2 inhibitors.
References
- 1. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARs and ERRs: Molecular Mediators of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure and properties of A-908292
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.
Chemical Identity and Structure
This compound is a research chemical identified as a selective inhibitor of ACC2. Its fundamental chemical details are summarized below.
| Identifier | Value |
| IUPAC Name | Methyl (S)-(4-(2-(4-isopropoxyphenoxy)thiazol-5-yl)but-3-yn-2-yl)carbamate[1] |
| CAS Number | 903886-95-3[2][3] |
| Molecular Formula | C18H20N2O4S[1][2] |
| Molecular Weight | 360.43 g/mol [1][2] |
| SMILES Code | O=C(OC)N--INVALID-LINK--C[1] |
| InChI Key | OLMPAYQFDVALIH-ZDUSSCGKSA-N[1] |
| Appearance | Solid powder[1] |
Physicochemical and Biological Properties
This compound is characterized by its high potency and selectivity for ACC2 over ACC1.
| Property | Value |
| Purity | >98% (HPLC)[3] |
| Solubility | DMSO: 50 mg/mL (138.72 mM)[2] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years[2] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month[2][4] |
| Primary Target | Acetyl-CoA Carboxylase 2 (ACC2)[2][4] |
| Biological Activity | Inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.[5] |
Quantitative Biological Data
This compound demonstrates significant and selective inhibitory activity against human ACC2.
| Parameter | Value | Target | Species |
| IC50 | 23 nM[1][2][4] | ACC2 | Human |
| IC50 | 38 nM[3][6] | ACC2 | Human |
| IC50 | >30 µM[3][6] | ACC1 | Human |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism. ACC2 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule that acts as a substrate for fatty acid synthesis and as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid oxidation.
By inhibiting ACC2, this compound decreases the intracellular concentration of malonyl-CoA. This reduction in malonyl-CoA leads to two primary downstream effects:
-
Inhibition of Fatty Acid Synthesis: Reduced availability of malonyl-CoA limits the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: The disinhibition of CPT1 allows for increased transport of fatty acids into the mitochondria, leading to an enhanced rate of β-oxidation.
Furthermore, studies in rats have shown that this compound treatment stimulates the PPAR-α-dependent signaling pathway, which is also involved in the regulation of lipid metabolism.[2][4]
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | ACC2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:903886-95-3 | Chemsrc [chemsrc.com]
A-908292: A Potent ACC2 Inhibitor for Metabolic Syndrome Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key underlying feature of metabolic syndrome is insulin (B600854) resistance, which is often linked to the accumulation of lipids in non-adipose tissues, such as skeletal muscle.
Acetyl-CoA carboxylase 2 (ACC2) has emerged as a promising therapeutic target for metabolic syndrome. ACC2 is a mitochondrial enzyme that catalyzes the synthesis of malonyl-CoA, a key regulator of fatty acid oxidation. By inhibiting ACC2, the levels of malonyl-CoA are reduced, leading to an increase in the transport of fatty acids into the mitochondria for oxidation. This shift in metabolism has the potential to reduce intramyocellular lipid accumulation and improve insulin sensitivity.
A-908292 is a potent and selective inhibitor of ACC2, with an IC50 of 23 nM for human ACC2.[1] It has been investigated in preclinical models of metabolic syndrome to explore the therapeutic potential of ACC2 inhibition. This technical guide provides a comprehensive overview of the function of this compound in metabolic syndrome research, with a focus on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: On-Target and Off-Target Effects
This compound exerts its primary on-target effect by inhibiting the enzymatic activity of ACC2. This leads to a decrease in the intracellular concentration of malonyl-CoA, a critical downstream effector. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, this compound disinhibits CPT1, thereby promoting fatty acid oxidation.
However, research has revealed that this compound also exhibits significant off-target effects, primarily through the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) signaling pathway.[2] Interestingly, the inactive (R)-enantiomer of this compound, which is approximately 50-fold less potent against ACC2, produces similar reductions in plasma glucose and triglycerides in preclinical models.[2][3] This suggests that the observed metabolic benefits of this compound may be, at least in part, mediated by this off-target PPAR-α activation, independent of direct ACC2 inhibition.[3]
Signaling Pathway of this compound in Metabolic Regulation
Preclinical Efficacy in a Model of Metabolic Syndrome
The therapeutic potential of this compound has been evaluated in the ob/ob mouse model, a well-established model of obesity, insulin resistance, and dyslipidemia.
Quantitative Data from ob/ob Mouse Studies
The following table summarizes the key findings from a two-week study of this compound and its inactive (R)-enantiomer in ob/ob mice.
| Treatment Group (30 mg/kg/day, p.o., b.i.d.) | Change in Plasma Glucose (mg/dL) | Change in Plasma Triglycerides (mg/dL) | Change in Muscle Malonyl-CoA |
| Vehicle | No significant change | No significant change | No significant change |
| This compound (S)-enantiomer | ↓ ~100 mg/dL (p < 0.01) | ↓ ~100 mg/dL (p < 0.01) | ↓ Significant Reduction |
| A-875400 (R)-enantiomer (inactive) | ↓ ~100 mg/dL (p < 0.01) | ↓ ~100 mg/dL (p < 0.01) | No significant change |
Data estimated from Waring et al., 2008.[3]
These results demonstrate that both this compound and its inactive enantiomer significantly reduced plasma glucose and triglyceride levels in a model of severe metabolic dysfunction.[3] The reduction in muscle malonyl-CoA was only observed with the active (S)-enantiomer, confirming its on-target activity.[3] However, the similar efficacy of the inactive enantiomer on glucose and triglycerides strongly points towards a significant contribution from an off-target mechanism, likely PPAR-α activation.[3]
Experimental Protocols
In Vivo Efficacy Study in ob/ob Mice
This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound in a mouse model of metabolic syndrome.
Materials:
-
Male ob/ob mice
-
This compound (S-enantiomer)
-
A-875400 (R-enantiomer)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Glucose and triglyceride assay kits
-
Equipment for tissue homogenization and malonyl-CoA measurement (e.g., HPLC)
Procedure:
-
Animal Acclimation: House male ob/ob mice in a controlled environment for at least one week prior to the start of the study to allow for acclimatization.
-
Grouping: Randomly assign mice to three treatment groups (n=9-10 per group): Vehicle control, this compound (S-enantiomer), and A-875400 (R-enantiomer).
-
Dosing: Administer the assigned treatment via oral gavage at a dose of 30 mg/kg twice daily (b.i.d.) for a total of 14 days.
-
Blood Glucose Monitoring: Collect blood samples via tail snip on days 1, 7, and 15 to measure plasma glucose concentrations.
-
Terminal Endpoint Collection: At the end of the 14-day treatment period, collect a final blood sample for the measurement of plasma triglycerides. Euthanize the animals and harvest skeletal muscle and liver tissues. Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Malonyl-CoA Analysis: Process the frozen muscle and liver tissues to extract and quantify malonyl-CoA levels, typically using high-performance liquid chromatography (HPLC).
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as ANOVA with post-hoc tests, to determine the significance of the observed differences between treatment groups.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of ACC2 in metabolic syndrome. Preclinical studies have demonstrated its ability to lower plasma glucose and triglycerides in the ob/ob mouse model. However, the discovery of significant off-target effects through PPAR-α activation highlights the complexity of its mechanism of action. While the on-target inhibition of ACC2 and subsequent reduction in muscle malonyl-CoA are clearly demonstrated, the contribution of the off-target PPAR-α activation to the overall metabolic benefits cannot be overlooked.
For drug development professionals, the case of this compound underscores the importance of thorough off-target screening and the use of inactive enantiomers to dissect the true mechanism of action of a lead compound. Future research in this area should focus on developing more selective ACC2 inhibitors with minimal off-target activity to definitively establish the therapeutic potential of pure ACC2 inhibition for the treatment of metabolic syndrome. Additionally, exploring the synergistic potential of dual ACC2 inhibition and PPAR-α activation in a controlled manner could represent a novel therapeutic strategy.
References
A-908292: A Deep Dive into its Potent and Selective Inhibition of Acetyl-CoA Carboxylase 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the selective inhibitory action of A-908292 on Acetyl-CoA Carboxylase 2 (ACC2) over its isoform, Acetyl-CoA Carboxylase 1 (ACC1). This compound has emerged as a valuable tool for investigating the distinct roles of these enzymes in fatty acid metabolism and as a potential therapeutic agent for metabolic diseases. This document provides a comprehensive overview of its selectivity, the experimental methodologies used for its characterization, and the biochemical pathways it influences.
Core Data Summary: ACC1 vs. ACC2 Inhibition
The selectivity of this compound for ACC2 is demonstrated by a significant difference in the half-maximal inhibitory concentration (IC50) values against the two isoforms. The compound is a potent inhibitor of human ACC2, with reported IC50 values in the low nanomolar range, while exhibiting minimal activity against human ACC1, with IC50 values typically exceeding 30 micromolar. This substantial differential highlights the high degree of selectivity of this compound.
| Enzyme Isoform | Inhibitor | IC50 Value | Selectivity (ACC1/ACC2) |
| Human ACC1 | This compound | > 30 µM[1] | > 1000-fold |
| Human ACC2 | This compound | 23 nM[2] or 38 nM[1] |
Signaling Pathways and Mechanism of Action
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] In mammals, two isoforms of ACC exist, ACC1 and ACC2, which have distinct cellular locations and physiological roles.[4]
-
ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 is a critical substrate for the de novo synthesis of fatty acids by fatty acid synthase (FASN).[4][5]
-
ACC2 is found on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle.[4] The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5]
By selectively inhibiting ACC2, this compound reduces the intracellular concentration of malonyl-CoA in the vicinity of the mitochondria. This alleviates the inhibition of CPT1, leading to an increased rate of fatty acid oxidation. This mechanism of action makes ACC2 a compelling target for the treatment of metabolic disorders characterized by impaired fat metabolism.
Experimental Protocols: Determination of IC50 Values
The determination of the IC50 values for this compound against ACC1 and ACC2 is critical for establishing its selectivity. While the precise, proprietary protocols used in the initial characterization may not be publicly available, the following represents a standard and robust methodology for such an assessment, based on commercially available assay kits and established scientific principles.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human ACC1 and ACC2.
Principle: The activity of ACC is measured by quantifying the amount of ADP produced during the ATP-dependent carboxylation of acetyl-CoA. A luminescent ADP detection reagent is used, where the light output is proportional to the ADP concentration, and thus to the enzyme activity.
Materials:
-
Recombinant human ACC1 and ACC2 enzymes (e.g., expressed in Sf9 insect cells)[6]
-
This compound
-
ACC Assay Buffer
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 5x ACC assay buffer containing all necessary co-factors.
-
Prepare stock solutions of ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Protocol:
-
Prepare a master mixture containing the ACC assay buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Add the master mixture to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
To initiate the enzymatic reaction, add the diluted recombinant ACC1 or ACC2 enzyme to each well, except for the "blank" wells which receive assay buffer instead.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 40 minutes) to allow for the enzymatic reaction to proceed.
-
Stop the enzymatic reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first adding the ADP-Glo™ reagent to deplete unused ATP, and then adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "blank" wells) from all other readings.
-
Normalize the data by setting the activity in the vehicle control wells to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Preclinical Evaluation Workflow
The preclinical assessment of a selective ACC2 inhibitor like this compound typically follows a structured workflow to evaluate its efficacy and safety before consideration for clinical trials.
This workflow begins with in vitro characterization, including biochemical assays to confirm potency and selectivity, followed by cell-based assays to assess the compound's effect on cellular processes like fatty acid oxidation. Promising candidates then advance to in vivo studies in animal models to evaluate their pharmacokinetic and pharmacodynamic properties, as well as their efficacy in relevant disease models (e.g., ob/ob mice for obesity and diabetes).[2] Concurrently, safety and toxicology studies are conducted. The data from these studies are then analyzed to guide lead optimization and, ultimately, to support an Investigational New Drug (IND) application.
References
- 1. This compound | ACC2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACC - Creative Enzymes [creative-enzymes.com]
- 4. Regulator of fatty acid metabolism, acetyl CoA carboxylase 1 (ACC1), controls T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for A-908292 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and highly selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.[1][2] ACC2 is primarily located on the outer mitochondrial membrane and catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical signaling molecule that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation.[3][4] By inhibiting ACC2, this compound reduces intracellular malonyl-CoA levels, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation (FAO). This mechanism makes this compound a valuable tool for studying the role of fatty acid metabolism in various physiological and pathological processes, including metabolic diseases and cancer.
These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments to investigate its effects on cellular metabolism and signaling.
Product Information
| Parameter | Value | Reference |
| Target | Acetyl-CoA Carboxylase 2 (ACC2) | [1] |
| IC50 (human ACC2) | 23 nM | [1] |
| IC50 (human ACC1) | 1.1 µM | |
| Molecular Formula | C₁₈H₂₀N₂O₄S | MedChemExpress |
| Molecular Weight | 360.43 g/mol | MedChemExpress |
| CAS Number | 903886-95-3 | MedChemExpress |
Solubility and Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Maximum Stock Concentration | 50 mg/mL (138.72 mM) with ultrasonic warming to 60°C |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 3.60 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
Gently warm the solution to 60°C and sonicate until the compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Centrifuge briefly to pellet any undissolved particles.
-
Transfer the clear supernatant to a fresh tube, aliquot into smaller volumes, and store as recommended.
Cell Culture Applications and Protocols
This compound can be utilized in a variety of cell-based assays to investigate the effects of ACC2 inhibition. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental endpoint. Based on its IC50 of 23 nM, a starting concentration range of 10 nM to 1 µM is recommended for most cell lines.
General Cell Treatment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced artifacts. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Figure 1. General experimental workflow for cell treatment with this compound.
Key Experiments and Methodologies
1. Fatty Acid Oxidation (FAO) Assay
Inhibition of ACC2 by this compound is expected to increase the rate of fatty acid oxidation. This can be measured using commercially available kits or established protocols that monitor the consumption of oxygen or the production of metabolic products from a radiolabeled fatty acid substrate.
a. Oxygen Consumption Rate (OCR)-based FAO Assay (e.g., using Seahorse XF Analyzer)
-
Principle: This method measures the rate of oxygen consumption by cells in real-time, which is an indicator of mitochondrial respiration. By providing fatty acids as the primary substrate, the change in OCR upon treatment with this compound can be attributed to changes in FAO.
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
One hour before the assay, wash the cells with FAO assay medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES).
-
Replace the medium with fresh FAO assay medium containing a fatty acid substrate (e.g., palmitate-BSA).
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Place the cell culture plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Inject this compound (at various concentrations) and monitor the change in OCR. An increase in OCR indicates a stimulation of FAO.
-
Etomoxir (B15894), a CPT1 inhibitor, can be used as a negative control to confirm that the observed OCR is due to FAO.
-
b. Radiometric FAO Assay (using ³H- or ¹⁴C-labeled fatty acids)
-
Principle: This assay measures the metabolic products (e.g., ³H₂O or ¹⁴CO₂) generated from the oxidation of a radiolabeled fatty acid substrate.
-
Protocol:
-
Plate cells in a multi-well plate and culture overnight.
-
Wash cells with pre-warmed PBS.
-
Add fresh serum-free medium containing this compound or vehicle control and pre-incubate for a desired time (e.g., 1-4 hours).
-
Add the radiolabeled fatty acid substrate (e.g., [9,10-³H]palmitic acid) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Stop the reaction and separate the aqueous phase (containing ³H₂O) from the lipid phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter. An increase in radioactivity indicates a higher rate of FAO.
-
2. Malonyl-CoA Level Measurement
A direct downstream effect of this compound is the reduction of intracellular malonyl-CoA levels.
-
Principle: Malonyl-CoA can be quantified using various methods, including ELISA, HPLC, or LC-MS/MS.
-
Protocol (General for LC-MS/MS):
-
Culture and treat cells with this compound as described in the general protocol.
-
After incubation, rapidly wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable extraction buffer (e.g., methanol/acetonitrile/water) on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify malonyl-CoA levels. Commercial ELISA kits are also available for a more straightforward quantification.[5]
-
Signaling Pathway
Figure 2. Signaling pathway of this compound action in regulating fatty acid oxidation.
Expected Results and Data Interpretation
The following table summarizes the expected outcomes of the described experiments.
| Experiment | Expected Effect of this compound | Interpretation |
| Fatty Acid Oxidation Assay | Increased oxygen consumption or increased production of radiolabeled metabolites | This compound successfully inhibits ACC2, leading to enhanced mitochondrial fatty acid oxidation. |
| Malonyl-CoA Measurement | Decreased intracellular malonyl-CoA levels | Confirms the direct downstream effect of ACC2 inhibition by this compound. |
| Cell Viability/Proliferation Assay | Variable, cell-type dependent | The effect on cell viability will depend on the cell's reliance on fatty acid metabolism for energy and biosynthesis. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect on FAO | - this compound concentration is too low.- Incubation time is too short.- Cells have low expression of ACC2.- Assay conditions are not optimal. | - Perform a dose-response experiment to determine the optimal concentration.- Perform a time-course experiment.- Confirm ACC2 expression in your cell line via Western blot or qPCR.- Optimize FAO assay parameters (e.g., substrate concentration). |
| High background in FAO assay | - Non-specific oxidation.- Issues with the assay components. | - Include appropriate controls (e.g., etomoxir for CPT1 inhibition).- Check the quality and expiration dates of assay reagents. |
| Inconsistent results | - Incomplete dissolution of this compound.- Cell passage number or confluency variations. | - Ensure the stock solution is properly prepared and fully dissolved.- Maintain consistent cell culture practices. |
Conclusion
This compound is a powerful research tool for investigating the role of ACC2 and fatty acid metabolism in a cellular context. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments. Researchers should optimize the experimental conditions for their specific cell models to achieve the most accurate and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting malonyl CoA inhibition of mitochondrial fatty acid uptake as an approach to treat cardiac ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
Application Notes and Protocols for A-908292 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid oxidation. By inhibiting ACC2, this compound promotes the oxidation of fatty acids, making it a promising therapeutic candidate for metabolic disorders such as type 2 diabetes and obesity. These application notes provide detailed protocols for in vivo studies in mice to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound in mice.
Table 1: Efficacy of this compound in Mouse Models of Metabolic Disease
| Mouse Model | Dosage and Administration | Duration | Observed Effects | Reference |
| ob/ob mice | 30 mg/kg, twice daily, p.o. | 2 weeks | Significant decrease in plasma glucose and triglyceride levels.[1] | [1] |
| ACC2 knockout mice | 15 mg/kg, twice daily, p.o. | 4 days | Marked reduction in plasma triglyceride levels.[1][2] | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Data not publicly available |
| Tmax (Time to Maximum Concentration) | Data not publicly available |
| t1/2 (Half-life) | Data not publicly available |
| Oral Bioavailability | Data not publicly available |
Note: While specific pharmacokinetic data for this compound in mice is not publicly available, general pharmacokinetic principles in mice suggest that oral administration of small molecules can lead to rapid absorption and varying bioavailability depending on the formulation.
Experimental Protocols
This compound Formulation and Administration
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (select one of the options below)
-
Option A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
-
Option B: 10% DMSO, 90% (20% SBE-β-CD in saline)
-
Option C: 10% DMSO, 90% corn oil
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
For Option A: In a sterile microcentrifuge tube, combine 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Vortex thoroughly until a clear solution is formed.
-
For Option B: Prepare a 20% solution of SBE-β-CD in sterile saline. In a separate sterile microcentrifuge tube, combine 10% DMSO with 90% of the 20% SBE-β-CD solution. Vortex until clear.
-
For Option C: In a sterile microcentrifuge tube, combine 10% DMSO with 90% corn oil. Vortex thoroughly.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for complete dissolution.
-
-
Oral Gavage Administration:
-
Weigh the mouse to determine the precise dosing volume (typically 5-10 mL/kg).
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress after administration.
-
Blood Collection for Metabolic Analysis
Objective: To collect blood samples from mice for the measurement of plasma glucose and triglycerides.
Materials:
-
Heparinized or EDTA-coated capillary tubes or microcentrifuge tubes
-
Lancets or fine-tipped scissors
-
Anesthesia (e.g., isoflurane) - optional, depending on the collection site and institutional guidelines
-
Centrifuge
Procedure (Tail Vein Collection):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint tube.
-
Make a small incision at the tip of the tail using a sterile lancet or scissors.
-
Collect blood into a heparinized or EDTA-coated capillary tube.
-
Apply gentle pressure to the tail to stop the bleeding.
-
For plasma separation, centrifuge the collected blood at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) for analysis.
Measurement of Plasma Glucose and Triglycerides
Objective: To quantify the levels of glucose and triglycerides in mouse plasma.
Materials:
-
Commercial glucose assay kit (e.g., glucose oxidase method)
-
Commercial triglyceride assay kit
-
Spectrophotometer or plate reader
-
Mouse plasma samples
Procedure:
-
Follow the manufacturer's instructions for the selected glucose and triglyceride assay kits.
-
Typically, this involves mixing a small volume of plasma with the assay reagent.
-
Incubate the samples as per the kit protocol.
-
Measure the absorbance at the specified wavelength using a spectrophotometer or plate reader.
-
Calculate the concentration of glucose and triglycerides based on a standard curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
Application Notes and Protocols for A-908292 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a mitochondrial enzyme that plays a crucial role in the regulation of fatty acid oxidation. By inhibiting ACC2, this compound decreases the production of malonyl-CoA, a key allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). This leads to an increased transport of fatty acids into the mitochondria, thereby promoting their oxidation. This mechanism of action makes this compound a valuable tool for studying metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) in rodent models. These application notes provide recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vivo and in vitro studies.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| ACC2 | Human | 23 |
Table 2: Recommended Dosage of this compound in Rodent Models
| Rodent Model | Dosage | Route of Administration | Frequency | Duration | Observed Effects |
| ob/ob Mice | 30 mg/kg | Oral (p.o.) | Twice a day | 2 weeks | Reduced serum glucose and triglyceride levels |
| ACC2 Knockout Mice | 15 mg/kg | Oral (p.o.) | Twice a day | 4 days | Markedly reduced plasma triglyceride levels |
| Sprague-Dawley Rats | 30-100 mg/kg | Oral (p.o.) | Twice a day | 3 days | Stimulation of the PPAR-α-dependent signaling pathway |
Signaling Pathway
This compound primarily acts by inhibiting ACC2, which is located on the outer mitochondrial membrane. This inhibition sets off a cascade of events that ultimately leads to increased fatty acid oxidation and activation of the PPAR-α signaling pathway.
Caption: this compound inhibits ACC2, increasing fatty acid oxidation and activating PPARα signaling.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a vehicle for the oral gavage of this compound in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Corn oil (alternative vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Vehicle 1: DMSO/PEG300/Tween-80/Saline):
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.25 mg/mL, a 12.5 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure a clear and homogenous solution.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Procedure (Vehicle 2: DMSO/Corn Oil):
-
Prepare a stock solution of this compound in DMSO as described above.
-
In a sterile tube, add 10% of the this compound DMSO stock solution to 90% corn oil.
-
Vortex the mixture vigorously to create a uniform suspension.
Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage to mice.
Caption: Standard workflow for oral gavage administration of this compound in mice.
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound formulation to be administered (typically 5-10 ml/kg body weight).
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized, ball-tipped gavage needle.
-
Restraint: Properly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance without resistance.
-
Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.
-
Needle Withdrawal: Smoothly and slowly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Measurement of Serum Glucose in Mice
This protocol describes the collection of blood and measurement of glucose levels.
Materials:
-
Glucometer and glucose test strips
-
Lancets or fine-gauge needles
-
Micro-hematocrit tubes (heparinized)
-
Centrifuge
Procedure:
-
Blood Collection:
-
Warm the mouse's tail under a heat lamp to dilate the blood vessels.
-
Make a small nick in the lateral tail vein with a sterile lancet.
-
Collect a drop of blood directly onto the glucose test strip for an immediate reading.
-
For plasma glucose, collect blood into a heparinized micro-hematocrit tube.
-
-
Plasma Separation:
-
Seal one end of the hematocrit tube with clay.
-
Centrifuge the tube to separate the plasma from the red blood cells.
-
-
Glucose Measurement:
-
Use a glucometer for immediate blood glucose readings.
-
For more precise measurements, plasma glucose can be determined using a commercially available glucose oxidase assay kit, following the manufacturer's instructions.
-
Measurement of Plasma Triglycerides in Mice
This protocol details the procedure for quantifying plasma triglyceride levels.
Materials:
-
Commercial triglyceride assay kit (colorimetric or fluorometric)
-
Microplate reader
-
Micro-hematocrit tubes (EDTA-coated)
-
Centrifuge
Procedure:
-
Plasma Collection:
-
Collect blood from the tail vein or via cardiac puncture into an EDTA-coated tube.
-
Centrifuge the blood sample to separate the plasma.
-
-
Triglyceride Assay:
-
Use a commercial triglyceride assay kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then used in a series of reactions to produce a detectable colorimetric or fluorescent signal.
-
Follow the manufacturer's protocol for the preparation of reagents, standards, and samples.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the triglyceride concentration in the samples by comparing their readings to a standard curve.
-
Disclaimer
This document is intended for research purposes only and should be used by qualified professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The provided protocols are general recommendations and may require optimization for specific experimental conditions.
A-908292 solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.[1] With an IC50 of 23 nM for human ACC2, this compound serves as a valuable tool for research into metabolic disorders.[1] In vivo studies have demonstrated that administration of this compound can reduce serum glucose and triglyceride levels.[1] Furthermore, this compound has been shown to stimulate the PPAR-α-dependent signaling pathway.[1] These application notes provide detailed protocols for the solubilization, storage, and handling of this compound for both in vitro and in vivo studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C18H20N2O4S | [1] |
| Molecular Weight | 360.43 g/mol | [1] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| CAS Number | 903886-95-3 | [1] |
Solubility Data
The solubility of this compound has been determined in various solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo applications, co-solvent systems are necessary to ensure solubility in aqueous environments.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Comments |
| DMSO | 50 mg/mL (138.72 mM) | Requires sonication and warming to 60°C for complete dissolution.[1] |
| DMSO | 10 mM | Readily soluble at room temperature. |
| Ethanol | Soluble | While specific quantitative data is not available, thiazole (B1198619) derivatives are generally soluble in alcohols. |
| Methanol | Soluble | Similar to ethanol, qualitative assessment suggests solubility. |
Table 2: Formulations for In Vivo Studies
| Formulation | Achievable Concentration | Protocol |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.47 mM) | Add solvents sequentially and mix thoroughly between each addition.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL (3.47 mM) | Prepare the SBE-β-CD solution first, then add the DMSO stock.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.47 mM) | Mix the DMSO stock with corn oil.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.60 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Preparation of a High-Concentration 50 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block set to 60°C
Protocol:
-
Equilibrate the this compound vial to room temperature.
-
Weigh out the desired amount of this compound. To prepare 1 mL of a 50 mg/mL stock solution, use 50 mg of the compound.
-
Add the corresponding volume of anhydrous DMSO (1 mL in this example).
-
Vortex the mixture vigorously.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Transfer the tube to a 60°C water bath or heating block and heat for 10 minutes, with intermittent vortexing, until the solution is clear and all solid has dissolved.[1]
-
Allow the solution to cool to room temperature before use.
-
Aliquot for storage as described in the previous protocol.
Storage and Stability
Powder:
-
Store at -20°C for up to 3 years.
-
Store at 4°C for up to 2 years.[1]
In Solvent (DMSO):
-
Store stock solutions at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.[1]
-
It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.
-
Avoid multiple freeze-thaw cycles to maintain the integrity of the compound.
Signaling Pathway of this compound
This compound acts as a selective inhibitor of ACC2. ACC2 is a mitochondrial enzyme that catalyzes the conversion of Acetyl-CoA to Malonyl-CoA. Malonyl-CoA allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces the levels of Malonyl-CoA, which in turn relieves the inhibition of CPT1. This leads to an increase in fatty acid oxidation. Furthermore, the inhibition of ACC2 by this compound has been shown to stimulate the PPAR-α signaling pathway, a key regulator of lipid metabolism.
References
Application Notes and Protocols: Preparing A-908292 Stock Solutions for Laboratory Use
Introduction
A-908292 is a potent and highly selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key mitochondrial enzyme that regulates fatty acid metabolism.[1][2][3][4] It exhibits an IC₅₀ of 23 nM for human ACC2.[1][2] By inhibiting ACC2, this compound prevents the conversion of acetyl-CoA to malonyl-CoA. This reduction in malonyl-CoA levels leads to the disinhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for subsequent β-oxidation. This mechanism of action makes this compound a valuable tool for research in metabolic diseases, such as type 2 diabetes and insulin (B600854) resistance, as it has been shown to reduce serum glucose and triglyceride levels in animal models.[1][4][5]
These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental use, ensuring accurate and reproducible results for researchers in metabolic studies and drug development.
Chemical and Physical Properties
This compound is typically supplied as a solid, off-white to light yellow powder.[2] Proper characterization is essential for accurate stock solution preparation.
| Property | Value |
| Chemical Formula | C₁₈H₂₀N₂O₄S[1][4] |
| Molecular Weight | 360.43 g/mol [1][4] |
| CAS Number | 903886-95-3[1] |
| Appearance | Off-white to light yellow solid powder[2] |
| Primary Target | Acetyl-CoA Carboxylase 2 (ACC2)[1][3] |
Stock Solution Preparation (In Vitro)
For in vitro applications, such as cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
Protocol 2.1: High-Concentration DMSO Stock Solution
-
Preparation: Before starting, bring the this compound vial to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the powder. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2]
-
Solubilization: To achieve full dissolution for a high-concentration stock (e.g., 50 mg/mL), warming the solution to 60°C and using an ultrasonic bath is recommended.[1][2] Ensure the solution is clear and no particulates are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at -80°C.[2]
Table 2.1: Preparation of DMSO Stock Solutions
The following table provides volumes of DMSO needed to prepare stock solutions from standard masses of this compound.
| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
| 1 mg | 2.7745 mL[1][2] | 0.5549 mL[1][2] | 0.2774 mL[1][2] |
| 5 mg | 13.8723 mL[1][2] | 2.7745 mL[1][2] | 1.3872 mL[1][2] |
| 10 mg | 27.7446 mL[1][2] | 5.5489 mL[1][2] | 2.7745 mL[1][2] |
Note: The maximum solubility in DMSO is approximately 50 mg/mL (138.72 mM) with the aid of warming and sonication.[1][2]
Working Solution Preparation (In Vivo)
For in vivo studies, this compound must be formulated in a suitable vehicle to ensure solubility and bioavailability. The following protocols start with a prepared DMSO stock solution. The final solubility in these vehicles is typically ≥ 1.25 mg/mL (3.47 mM).[1][2]
Protocol 3.1: Formulation with PEG300 and Tween-80
This formulation is a common choice for delivering hydrophobic compounds in animal studies.
-
Add 10% of the final volume from a DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline to reach the desired final concentration.[1][2]
-
Ensure the final solution is clear before administration.
Protocol 3.2: Formulation with SBE-β-CD
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent used to improve the aqueous solubility of compounds.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add 10% of the final volume from a DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.[1][2]
-
Mix thoroughly until a clear solution is formed.
Protocol 3.3: Formulation with Corn Oil
This formulation is suitable for oral gavage (p.o.) administration.
-
Add 10% of the final volume from a DMSO stock solution.
-
Vortex or sonicate the mixture until it is a uniform and clear solution.
Table 3.1: In Vivo Formulation Summary
| Formulation Vehicle | Components | Final Solubility |
| PEG300/Tween-80 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2] | ≥ 1.25 mg/mL (3.47 mM)[1][2] |
| SBE-β-CD | 10% DMSO, 90% (20% SBE-β-CD in saline)[1][2] | ≥ 1.25 mg/mL (3.47 mM)[1][2] |
| Corn Oil | 10% DMSO, 90% Corn Oil[1][2] | ≥ 1.25 mg/mL (3.47 mM)[1][2] |
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent (DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Key Recommendations:
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[2]
-
Protection: Store powder and solutions protected from light.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism is the inhibition of ACC2, which is located on the outer mitochondrial membrane. This inhibition reduces the production of Malonyl-CoA, a key allosteric inhibitor of CPT1. The resulting increase in CPT1 activity facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria, where they undergo β-oxidation to produce energy.
Experimental Workflow
A typical experimental workflow involves the initial preparation of a high-concentration stock, followed by dilution into an appropriate medium or vehicle for application in the experimental model.
Safety Precautions
This compound is for research use only and has not been approved for human or veterinary use.[4] Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete handling and safety information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-908292 in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is recognized as a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), with an IC50 of 23 nM for human ACC2, playing a crucial role in the research of fatty acid metabolism.[1][2] Structurally, this compound possesses a terminal alkyne group, rendering it a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] This reaction facilitates the covalent linkage of this compound to molecules functionalized with an azide (B81097) group, enabling a wide range of applications in drug discovery, chemical biology, and bioconjugation.
The CuAAC reaction is renowned for its high efficiency, regioselectivity (forming the 1,4-disubstituted 1,2,3-triazole), mild reaction conditions, and tolerance of a wide variety of functional groups.[4][5] These characteristics make it an ideal tool for conjugating this compound to biomolecules, fluorescent dyes, or other molecular probes to investigate its biological targets and mechanisms of action.
Application Notes
The terminal alkyne in this compound allows for its versatile application in constructing more complex molecular architectures. By "clicking" it onto an azide-containing molecule, researchers can:
-
Develop Targeted Probes: Conjugate this compound to reporter molecules (e.g., fluorophores, biotin) to create chemical probes for identifying and visualizing its biological targets and interaction partners in cells or tissues.
-
Synthesize Novel Drug Conjugates: Link this compound to other pharmacophores to create bifunctional molecules or targeted drug delivery systems.
-
Bioconjugation: Attach this compound to azide-modified proteins, nucleic acids, or other biomolecules to study their function or to create targeted therapeutic agents.[6][7] For instance, omega-alkynyl fatty acids have been used to study protein fatty acylation via click chemistry.[8]
-
Material Science: Immobilize this compound onto solid supports or polymers for affinity chromatography or high-throughput screening applications.
The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[7][9] The use of a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect biomolecules from oxidative damage.[6][7][10]
Data Presentation
The following tables provide typical starting conditions and concentration ranges for optimizing a copper-catalyzed click reaction with this compound. These are general guidelines and may require optimization for specific substrates and applications.
Table 1: Typical Reagent Concentrations for Small Molecule Synthesis
| Reagent | Typical Starting Concentration | Optimization Range | Notes |
| This compound (Alkyne) | 1.0 equivalent | 1.0 - 1.2 equivalents | Often the limiting reagent if it is the more complex partner. |
| Azide Partner | 1.0 - 1.2 equivalents | 1.0 - 1.5 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 1-5 mol% | 0.5 - 10 mol% | Lower catalyst loading is preferred for biological applications to minimize toxicity.[4] |
| Sodium Ascorbate | 5-10 mol% | 5 - 50 mol% | Should be prepared fresh. A stoichiometric or excess amount relative to copper is used. |
| Solvent | t-BuOH/H₂O (1:1) or DMSO | Various polar solvents | Solvent choice depends on the solubility of the reactants. |
| Reaction Time | 1 - 4 hours | 30 minutes - 24 hours | Monitor progress by TLC or LC-MS.[4] |
Table 2: Recommended Conditions for Bioconjugation
| Reagent | Final Concentration | Notes |
| Azide-Modified Biomolecule | 10 - 100 µM | The concentration of the limiting biological reagent. |
| This compound (Alkyne) | 100 µM - 1 mM | Used in excess to ensure complete labeling of the biomolecule. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often recommended to protect biomolecules.[7][9] |
| Sodium Ascorbate | 1 - 5 mM | Added last to initiate the reaction. |
| Buffer | Phosphate (B84403) or Tris buffer (pH 7-8) | Ensure the buffer is compatible with the biomolecule and the reaction. |
| Reaction Time | 1 - 2 hours at room temp. | Reaction times can vary depending on the specific reactants and concentrations.[7] |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Synthesis
This protocol describes the reaction of this compound with a generic azide (e.g., benzyl (B1604629) azide) to form a 1,2,3-triazole conjugate.
Materials:
-
This compound
-
Azide coupling partner (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial with a magnetic stir bar
Stock Solution Preparation:
-
Copper(II) Sulfate Solution (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate Solution (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh before use.[4]
Reaction Procedure:
-
Reactant Preparation: In a clean reaction vial, dissolve this compound (e.g., 0.1 mmol, 1.0 equiv) and the azide partner (0.1-0.12 mmol, 1.0-1.2 equiv) in a suitable solvent mixture (e.g., 1 mL of t-BuOH/H₂O 1:1). Stir the solution until all solids are dissolved.
-
Copper Addition: Add the CuSO₄ stock solution (e.g., 10 µL, 0.01 equiv, 1 mol%). The solution may turn a pale blue color.[11]
-
Initiation: Add the freshly prepared sodium ascorbate stock solution (e.g., 20 µL, 0.2 equiv, 20 mol%) to initiate the reaction. The solution will typically become colorless or pale yellow.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).[11]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired triazole product.[11]
-
Protocol 2: Bioconjugation of an Azide-Modified Protein with this compound
This protocol provides a general method for labeling an azide-containing protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Stock Solution Preparation:
-
This compound (10 mM): Dissolve the required amount of this compound in DMSO.
-
Copper/Ligand Premix (5 mM CuSO₄ / 25 mM THPTA): Prepare a premixed solution of CuSO₄ and THPTA in deionized water.
-
Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Prepare this solution fresh.
Reaction Procedure:
-
In a microcentrifuge tube, add the azide-modified protein solution (e.g., to a final concentration of 25 µM).
-
Add the this compound stock solution to the desired final concentration (e.g., 250 µM).
-
Add the Copper/THPTA premix to a final concentration of 250 µM Cu / 1.25 mM THPTA. Gently mix.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[7]
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification: Remove excess reagents and catalyst from the labeled protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or centrifugal filtration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ACC2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and selective detection of fatty acylated proteins using omega-alkynyl-fatty acids and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application of LPA1 Receptor Antagonism in Lipidomics: A Detailed Guide Featuring Ki16425
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the lysophosphatidic acid receptor 1 (LPA1) antagonist, Ki16425, as a tool to investigate lipidomics. While the user's initial query mentioned A-908292, it is important to clarify that this compound is a selective inhibitor of acetyl-CoA carboxylase 2 (ACC2) and not an LPA1 antagonist. This application note will focus on the well-characterized LPA1 antagonist, Ki16425, and its utility in studying the role of LPA signaling in lipid metabolism.
Introduction to Lysophosphatidic Acid (LPA) Signaling and Lipidomics
Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA-LPA1 signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1] LPA1 couples to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades that influence cellular function and lipid metabolism.[1]
Lipidomics, the large-scale study of lipids in biological systems, provides a powerful approach to understanding the complex roles of lipids in health and disease. By employing advanced analytical techniques such as mass spectrometry, researchers can identify and quantify hundreds of lipid species, offering insights into metabolic pathways and the effects of therapeutic interventions.
Ki16425: A Selective LPA1 Receptor Antagonist
Ki16425 is a potent and selective antagonist of LPA1 and LPA3 receptors, with weaker activity against the LPA2 receptor.[2][3] It competitively inhibits the binding of LPA to its receptors, thereby blocking downstream signaling events. This makes Ki16425 a valuable pharmacological tool for elucidating the specific contributions of LPA1-mediated signaling in various biological contexts, including the regulation of lipid profiles.
Application of Ki16425 in a Hypothetical Lipidomics Study
To illustrate the utility of Ki16425 in lipidomics research, we present a hypothetical study investigating the impact of LPA1 antagonism on the lipid profile of macrophage cells. Macrophages are key players in inflammatory processes, and their function is intricately linked to lipid metabolism.
Representative Data
The following table summarizes representative quantitative data from a hypothetical untargeted lipidomics experiment on RAW 264.7 macrophage cells treated with Ki16425. The data illustrates the potential changes in lipid species abundance following the inhibition of LPA1 signaling. It is important to note that these are illustrative values and actual results may vary.
| Lipid Class | Lipid Species | Fold Change (Ki16425 vs. Vehicle) | p-value |
| Lysophosphatidylcholines | LPC(16:0) | -1.8 | <0.05 |
| LPC(18:1) | -2.1 | <0.01 | |
| Phosphatidylcholines | PC(34:1) | 1.5 | <0.05 |
| PC(36:2) | 1.3 | >0.05 | |
| Phosphatidylethanolamines | PE(38:4) | 1.2 | >0.05 |
| Sphingomyelins | SM(d18:1/16:0) | -1.6 | <0.05 |
| Ceramides | Cer(d18:1/24:1) | -1.9 | <0.01 |
| Diacylglycerols | DAG(16:0/18:1) | -1.4 | <0.05 |
| Triacylglycerols | TAG(52:2) | 1.1 | >0.05 |
Experimental Protocols
Cell Culture and Treatment
This protocol details the culture of RAW 264.7 macrophage cells and their treatment with the LPA1 antagonist Ki16425.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ki16425 (dissolved in DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells twice with sterile PBS and replace the culture medium with serum-free DMEM for 12-16 hours to synchronize the cells.
-
Treatment: Prepare a stock solution of Ki16425 in DMSO. Dilute the stock solution in serum-free DMEM to the final desired concentration (e.g., 10 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
Incubation: Remove the serum-free medium from the cells and add the medium containing either Ki16425 or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Cell Pellet Collection: Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol describes the extraction of total lipids from the cell pellets for subsequent mass spectrometry analysis.
Materials:
-
Cell pellets
-
Methanol (B129727) (ice-cold)
-
Chloroform (B151607) (ice-cold)
-
Ultrapure water
-
Internal standards (e.g., a commercial lipidomics SPLASH mix)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
Sample Preparation: Resuspend the cell pellet in 100 µL of ultrapure water. Add a known amount of the internal standard mix to each sample for normalization.
-
Solvent Addition: Add 400 µL of ice-cold methanol to the cell suspension. Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of ice-cold chloroform and vortex for 1 minute. Then, add another 200 µL of ice-cold chloroform and 200 µL of ultrapure water, vortexing for 1 minute after each addition to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).
Untargeted Lipidomics by LC-MS/MS
This protocol provides a general workflow for the analysis of the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or similar)
Procedure:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Run a suitable gradient to separate the different lipid classes (e.g., a linear gradient from 30% B to 100% B over 20 minutes, followed by a hold and re-equilibration).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Perform analysis in both positive and negative electrospray ionization (ESI) modes to cover a broad range of lipid classes.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method. Acquire a full scan MS spectrum followed by MS/MS fragmentation of the most abundant precursor ions.
-
Full Scan Parameters: Mass range of m/z 200-1200 with a resolution of 70,000.
-
MS/MS Parameters: Use higher-energy collisional dissociation (HCD) with a resolution of 17,500.
-
-
Data Processing and Analysis:
-
Peak Picking and Alignment: Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL, or similar) to detect and align peaks across all samples.
-
Lipid Identification: Identify lipids by matching the accurate mass of the precursor ion and the fragmentation pattern in the MS/MS spectra against a lipid database (e.g., LIPID MAPS).
-
Quantification: Quantify the relative abundance of each lipid species by integrating the peak area and normalizing to the corresponding internal standard.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify lipids that are significantly altered between the treatment groups.
-
Visualizations
LPA1 Signaling Pathway
Caption: LPA1 signaling pathway and the point of inhibition by Ki16425.
Experimental Workflow for Lipidomics Analysis
Caption: Experimental workflow for studying the effects of Ki16425 on the lipidome.
References
- 1. A Lipidomics Approach to Identifying Key Lipid Species Involved in VEGF-Inhibitor Mediated Attenuation of Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Fatty Acid Oxidation Pathways with A-908292
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid oxidation (FAO).[1] ACC2 is predominantly located on the outer mitochondrial membrane, where it catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a potent endogenous inhibitor of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces the intracellular concentration of malonyl-CoA, leading to the disinhibition of CPT1 and a subsequent increase in the rate of fatty acid oxidation. This makes this compound a valuable tool for investigating the intricate pathways of fatty acid metabolism and for the development of therapeutics targeting metabolic disorders.
This document provides detailed application notes and experimental protocols for utilizing this compound to study fatty acid oxidation pathways in various research settings.
Mechanism of Action
This compound exerts its effect by selectively inhibiting the enzymatic activity of ACC2. This inhibition leads to a decrease in the cellular pool of malonyl-CoA. With reduced malonyl-CoA levels, the inhibition on CPT1 is relieved, allowing for increased transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, where they undergo β-oxidation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (ACC2) | Human | 23 nM | [1] |
| Solubility (DMSO) | - | ≥ 50 mg/mL | [2] |
In Vivo Efficacy of this compound
| Animal Model | Dosage | Dosing Regimen | Observed Effects | Reference |
| ob/ob mice | 30 mg/kg | p.o., twice daily for 2 weeks | Reduced serum glucose and triglyceride levels | [1] |
| ACC2 knockout mice | 15 mg/kg | p.o., twice daily for 4 days | Markedly reduced plasma triglyceride levels | [1] |
| Rats | 30-100 mg/kg | p.o., twice daily for 3 days | Stimulated PPAR-α-dependent signaling pathway | [1] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate
This protocol describes the measurement of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
Seahorse XF Cell Culture Microplates or standard cell culture plates (e.g., 24-well)
-
Complete cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 1% fatty acid-free BSA, 5 mM glucose, and 1 mM L-carnitine
-
[1-¹⁴C]-Palmitate or [9,10-³H]-Palmitate
-
Perchloric acid (PCA), 1 M
-
Whatman filter paper discs
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in KRBB. A suggested starting concentration range is 1 nM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Pre-incubation: Wash the cells once with pre-warmed PBS. Add the KRBB containing the different concentrations of this compound or vehicle (DMSO) to the respective wells. Pre-incubate the cells for 1-2 hours at 37°C.
-
Fatty Acid Oxidation Measurement:
-
Prepare the fatty acid oxidation medium by adding [1-¹⁴C]-Palmitate to the KRBB to a final activity of 0.5-1.0 µCi/mL.
-
After the pre-incubation period, add the fatty acid oxidation medium to each well.
-
Immediately place a Whatman filter paper disc, wetted with 1 M NaOH, in a center well suspended above the culture medium to trap the evolved ¹⁴CO₂. Seal the wells.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Stopping the Reaction and Sample Collection:
-
To stop the reaction, inject 100 µL of 1 M perchloric acid into the culture medium of each well.
-
Allow the plate to sit for at least 1 hour at room temperature to ensure complete trapping of the ¹⁴CO₂ by the NaOH on the filter paper.
-
Carefully remove the filter paper and place it into a scintillation vial.
-
Transfer the acidified medium to a microcentrifuge tube and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the acid-soluble metabolites (ASMs).
-
-
Quantification:
-
Add scintillation cocktail to the vials containing the filter papers and the supernatants.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation as the sum of the radioactivity in the CO₂ and ASM fractions.
-
Normalize the data to the protein concentration in each well.
-
Plot the fatty acid oxidation rate against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Analysis of Acylcarnitine Profile by Mass Spectrometry
This protocol provides a general workflow for the analysis of changes in the acylcarnitine profile in cells treated with this compound. Inhibition of ACC2 is expected to increase the flux of fatty acids into the mitochondria, potentially leading to an accumulation of long-chain acylcarnitines if β-oxidation capacity is exceeded.
Materials:
-
This compound
-
Cultured cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Internal standards (a mix of deuterated acylcarnitines)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol containing the internal standards to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the protein and cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the acylcarnitines using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify the different acylcarnitine species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each acylcarnitine and its corresponding internal standard.
-
Calculate the concentration of each acylcarnitine.
-
Compare the acylcarnitine profiles between the this compound-treated and control samples.
-
Expected Results and Interpretation
-
Increased Fatty Acid Oxidation: Treatment with this compound is expected to cause a dose-dependent increase in the rate of fatty acid oxidation, as measured by the production of radiolabeled CO₂ and acid-soluble metabolites.
-
Altered Acylcarnitine Profile: Inhibition of ACC2 and the subsequent increase in CPT1 activity may lead to an accumulation of long-chain acylcarnitines within the cell, which can be detected by mass spectrometry. This can provide insights into the capacity of the β-oxidation pathway to handle the increased fatty acid influx.
Troubleshooting
-
Low signal in FAO assay:
-
Increase the amount of radiolabeled substrate.
-
Optimize the incubation time.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure homogenous cell seeding.
-
Properly seal the wells during the FAO assay to prevent CO₂ leakage.
-
-
No effect of this compound:
-
Verify the activity of the compound.
-
Optimize the concentration range and pre-incubation time.
-
Ensure the chosen cell type expresses ACC2 and has active fatty acid oxidation.
-
Conclusion
This compound is a powerful research tool for elucidating the role of ACC2 and fatty acid oxidation in various physiological and pathological processes. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. Careful experimental design and data interpretation will contribute to a deeper understanding of cellular metabolism and may aid in the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Fatty acid oxidation is a druggable gateway regulating cellular plasticity for driving metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fibroblast acylcarnitine profiles in mitochondrial fatty acid beta-oxidation defects: phenotype/metabolite correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using the ACC2 Inhibitor A-908292
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase 2 (ACC2) is a mitochondrial enzyme that plays a critical role in the regulation of fatty acid oxidation (FAO). By catalyzing the conversion of acetyl-CoA to malonyl-CoA, ACC2 produces a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.[1][2][3] Inhibition of ACC2 leads to decreased malonyl-CoA levels, resulting in increased CPT1 activity and a subsequent rise in fatty acid oxidation. This mechanism makes ACC2 a compelling therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3]
A-908292 is a potent and selective inhibitor of human ACC2, with a reported IC50 of 23 nM.[4] It exhibits high selectivity for ACC2 over the cytosolic isoform ACC1 (IC50 > 30 µM), which is primarily involved in de novo lipogenesis.[4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on fatty acid metabolism and related signaling pathways.
Data Presentation
The following table summarizes the in vitro and in vivo pharmacological properties of this compound and the expected outcomes from cell-based assays based on data from similar selective ACC2 inhibitors.
| Parameter | Species/Cell Line | Assay Type | Value/Effect | Reference |
| IC50 (ACC2) | Human (recombinant) | Biochemical Assay | 23 nM | [4] |
| IC50 (ACC1) | Human (recombinant) | Biochemical Assay | > 30 µM | |
| Malonyl-CoA Levels | ob/ob mouse muscle (in vivo) | LC-MS | Significant decrease vs. vehicle | [4] |
| Fatty Acid Oxidation | Isolated mouse EDL muscle (ex vivo, with a similar ACC2 inhibitor) | Radiometric FAO Assay | EC50 of 226 nM | [5] |
| Fatty Acid Oxidation | C2C12 myotubes (expected) | Seahorse XF Assay | Expected increase in Oxygen Consumption Rate (OCR) | |
| CPT1 Activity | Inferred from decreased Malonyl-CoA | - | Expected increase | [3] |
| PPARα Pathway | Rats (in vivo) | Gene Expression Analysis | Stimulation of PPARα-dependent signaling |
Signaling Pathway
The inhibition of ACC2 by this compound initiates a cascade of events that ultimately leads to an increase in fatty acid oxidation and modulates related signaling pathways.
Caption: Signaling pathway of ACC2 inhibition by this compound.
Experimental Workflow
A typical workflow for assessing the effect of this compound on fatty acid oxidation in a cell-based assay is depicted below.
Caption: General experimental workflow for this compound cell-based assays.
Experimental Protocols
Protocol 1: Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.
A. Materials
-
Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for FAO inhibition (e.g., Etomoxir)
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose, pH 7.4
B. Experimental Procedure
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight at 37°C in a CO₂ incubator.
-
Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF Base Medium to 37°C.
-
Cell Preparation: One hour before the assay, remove the cell culture medium and wash the cells with the warmed assay medium. Replace the medium with fresh assay medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Plate Preparation: Prepare a utility plate containing this compound at various concentrations, vehicle control, and Etomoxir.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound or control compounds from the utility plate and monitor the change in OCR over time.
-
C. Data Analysis
-
The Seahorse XF software will calculate OCR in real-time.
-
Compare the OCR in this compound-treated wells to the vehicle control wells. An increase in OCR upon this compound treatment indicates a stimulation of fatty acid oxidation.
Protocol 2: Quantification of Malonyl-CoA by LC-MS/MS
This protocol provides a method for the accurate quantification of intracellular malonyl-CoA levels following treatment with this compound.
A. Materials
-
Cultured cells (e.g., HepG2, C2C12)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 10% trichloroacetic acid (TCA) or other suitable solvent for acyl-CoA extraction
-
Internal standard (e.g., [¹³C₃]malonyl-CoA)
-
LC-MS/MS system
B. Experimental Procedure
-
Cell Culture and Treatment: Culture cells to the desired confluency in multi-well plates. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add the cold extraction solvent containing the internal standard to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the protein precipitate.
-
-
Sample Preparation:
-
Isolate the supernatant containing the acyl-CoAs.
-
Solid-phase extraction (SPE) can be used for sample clean-up and concentration if necessary.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for the quantification of malonyl-CoA.
-
Use a standard curve of known malonyl-CoA concentrations for absolute quantification.
-
C. Data Analysis
-
Calculate the concentration of malonyl-CoA in each sample based on the standard curve and normalize to the internal standard.
-
Normalize the malonyl-CoA concentration to the total protein content of the cell lysate.
-
Compare the malonyl-CoA levels in this compound-treated cells to the vehicle control. A decrease in malonyl-CoA levels is expected with this compound treatment.
Conclusion
This compound is a valuable research tool for investigating the role of ACC2 in cellular metabolism. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on fatty acid oxidation and downstream signaling events in a cell-based setting. These assays can be adapted and optimized for specific cell types and research questions, contributing to a better understanding of the therapeutic potential of ACC2 inhibition.
References
- 1. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acetyl-CoA carboxylase 2 enhances skeletal muscle fatty acid oxidation and improves whole-body glucose homeostasis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent A-908292 precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the ACC2 inhibitor, A-9082992, in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is A-908292 and what is its mechanism of action?
This compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). ACC2 is a mitochondrial enzyme that plays a key role in the regulation of fatty acid metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a critical molecule in the synthesis of fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound reduces the levels of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Q2: What is the primary reason for this compound precipitation in cell culture media?
The primary reason for this compound precipitation is its low aqueous solubility. This compound is a hydrophobic molecule that is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. When this stock solution is diluted into the aqueous environment of cell culture media, the this compound molecules can aggregate and form a precipitate if their concentration exceeds their solubility limit in the media. This phenomenon is often referred to as "crashing out."
Q3: What are the consequences of this compound precipitation in my experiment?
Precipitation of this compound can significantly compromise the accuracy and reproducibility of your experimental results. The formation of a precipitate means that the actual concentration of the dissolved, biologically active compound in the cell culture medium is lower than the intended concentration. This can lead to an underestimation of the compound's potency (e.g., a higher IC50 value). Furthermore, the solid particles of the precipitate can have confounding effects on the cells, potentially causing cytotoxicity or other artifacts that are not related to the pharmacological activity of this compound.
Q4: How does the final concentration of DMSO in the cell culture medium affect my experiment?
While DMSO is an excellent solvent for this compound, it can also have cytotoxic effects on cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity, while some sensitive cell lines, especially primary cells, may show adverse effects at concentrations above 0.1%.[1] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible and consistent across all experimental conditions, including a vehicle control (media with the same final DMSO concentration but without this compound).
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This is a common issue arising from the rapid change in solvent environment when a concentrated DMSO stock of a hydrophobic compound is added to an aqueous solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the media is higher than its solubility limit. | Decrease the final working concentration of this compound. It is recommended to first determine the maximum soluble concentration using the protocol provided in the "Experimental Protocols" section. |
| Rapid Dilution ("Solvent Shock") | Adding the concentrated DMSO stock directly and quickly to a large volume of media causes a rapid solvent exchange, leading to immediate precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Alternatively, add the DMSO stock drop-wise to the media while gently swirling or vortexing.[2] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[2] |
| Media Composition | Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[3] | If using a serum-free medium, consider testing a medium containing a low percentage of Fetal Bovine Serum (FBS), as serum proteins can sometimes help to solubilize hydrophobic compounds. However, be aware that serum components can also interact with the compound and affect its activity. |
Issue: this compound Precipitates Over Time During Incubation
Delayed precipitation can occur due to the compound's stability in the complex environment of the cell culture medium over an extended period.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | During long-term incubation, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[2] |
| Temperature Fluctuations | Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are kept outside the incubator. If frequent observation is necessary, use a microscope with a heated stage or an integrated incubator.[2] |
| Compound Instability | This compound may not be stable in the aqueous, physiological pH environment of the cell culture medium for extended periods, leading to degradation and precipitation of the degradation products. | While specific stability data for this compound in cell culture media is not readily available, it is good practice to prepare fresh this compound-containing media for each experiment. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. |
Data Presentation
This compound Solubility and Storage
| Parameter | Value | Reference |
| Molecular Weight | 360.43 g/mol | Vendor Data |
| Solubility in DMSO | ≥ 10 mM | Vendor Data |
| Storage of Powder | -20°C for up to 3 years | Vendor Data |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | Vendor Data |
Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Tolerance | Recommendation |
| ≤ 0.1% | Well-tolerated by most cell lines, including sensitive and primary cells. | Highly Recommended for minimizing solvent-induced artifacts.[4] |
| 0.1% - 0.5% | Generally acceptable for many robust cancer cell lines. | Acceptable , but a vehicle control is essential to account for any potential effects of DMSO.[1][4] |
| > 0.5% | Increased risk of cytotoxicity and other off-target effects. | Should be avoided unless absolutely necessary and validated for the specific cell line being used.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol allows you to determine the kinetic solubility of this compound in your specific cell culture medium to avoid using concentrations that will lead to precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your complete cell culture medium (e.g., DMEM or RPMI-1640, with serum and supplements as used in your experiments)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength of 600-650 nm
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. If necessary, sonicate briefly in a water bath.
-
-
Prepare Serial Dilutions in DMSO:
-
In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
-
Dilute into Cell Culture Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a new 96-well plate, add 198 µL of the pre-warmed medium to each well.
-
Using a multichannel pipette, transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the media-containing plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a well with 198 µL of media and 2 µL of DMSO as a vehicle control.
-
-
Incubate and Measure Turbidity:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration that is relevant to your experiment (e.g., 2 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness or visible particles).
-
Measure the absorbance of each well at 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.[2][5]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control is the maximum soluble concentration under these conditions.
-
Protocol 2: Preparing this compound Working Solutions for Cell-Based Assays
This protocol describes a method for preparing working solutions of this compound in cell culture medium to minimize the risk of precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Pre-warm Media:
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
-
Prepare an Intermediate Dilution (Recommended):
-
To avoid "solvent shock," it is best to perform an intermediate dilution. For example, to prepare a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you can first prepare a 1 mM intermediate stock in DMSO.
-
Then, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed media to get a 10 µM working solution.
-
-
Prepare the Final Working Solution (Direct Dilution Method):
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. The final DMSO concentration will be 0.1%.
-
In a sterile conical tube, add the 10 mL of pre-warmed medium.
-
While gently swirling or vortexing the tube of medium, add the 10 µL of the 10 mM this compound stock solution drop-by-drop.
-
Cap the tube and invert it several times to ensure the solution is well-mixed.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. Use the freshly prepared medium immediately for your experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
References
Technical Support Center: Optimizing A-908292 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of A-908292, a potent and selective Acetyl-CoA Carboxylase 2 (ACC2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Acetyl-CoA Carboxylase 2 (ACC2).[1] ACC2 is an enzyme localized on the outer mitochondrial membrane that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[2] Malonyl-CoA, in turn, allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2] By inhibiting ACC2, this compound reduces the levels of malonyl-CoA, which relieves the inhibition of CPT1 and leads to an increase in fatty acid oxidation (FAO).[2]
Q2: What are the primary in vitro applications of this compound?
This compound is primarily used in in vitro studies to investigate the role of ACC2 in fatty acid metabolism and its implications in various physiological and pathological conditions, including metabolic diseases like obesity and type 2 diabetes, as well as in cancer metabolism.[2][3] Key in vitro applications include:
-
Studying the regulation of fatty acid oxidation in various cell types.
-
Investigating the effects of enhanced FAO on cellular bioenergetics and signaling pathways.
-
Screening for potential therapeutic agents that target fatty acid metabolism.
Q3: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for human ACC2 is 23 nM.[1] It is highly selective for ACC2 over ACC1.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability. For experimental use, the stock solution can be serially diluted to the desired working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is kept low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or assay conditions. | Perform a dose-response experiment to determine the optimal effective concentration (EC50) in your cell-based assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to a more focused range based on the initial results. |
| Low ACC2 Expression in Cell Line: The chosen cell line may not express sufficient levels of ACC2 for a robust inhibitory effect to be observed. | Select cell lines known to have high ACC2 expression, such as those derived from tissues with high fatty acid oxidative rates (e.g., skeletal muscle, heart, or certain cancer cell lines like U87 glioblastoma cells).[4][5] Verify ACC2 expression levels by Western blot or qPCR. | |
| Compound Instability: this compound may be unstable in the experimental medium over long incubation periods. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Edge Effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, leading to variability. | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or medium to maintain a humidified environment. | |
| Unexpected or off-target effects | Non-specific Inhibition at High Concentrations: At concentrations significantly above the IC50, this compound may inhibit other cellular targets. One study noted that this compound, but not another ACC2 inhibitor, caused a significant reduction in plasma triglycerides in ACC2 knockout mice, suggesting potential off-target effects on triglyceride metabolism.[6] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls, such as a structurally distinct ACC2 inhibitor or a negative control compound, to confirm that the observed effects are specific to ACC2 inhibition. |
| Misidentified Cell Line: The "ACC-2" cell line is a known misidentified cell line (HeLa derivative) and should not be used for ACC2-specific research. | Use authenticated cell lines from reputable cell banks and perform regular cell line authentication. |
Experimental Protocols
Determining the Optimal Concentration of this compound in a Cell-Based Fatty Acid Oxidation Assay
This protocol provides a general framework for determining the effective concentration of this compound for inhibiting fatty acid oxidation in a cell-based assay.
1. Materials:
-
This compound
-
Cell line with known ACC2 expression (e.g., C2C12 myotubes, primary hepatocytes, or U87 glioblastoma cells)[4][7]
-
Complete cell culture medium
-
Fatty Acid Oxidation (FAO) Assay Kit (e.g., Seahorse XF Analyzer, radiometric assay with [1-¹⁴C]palmitic acid, or a fluorescence-based assay)[7][8][9][10][11]
-
DMSO (for preparing this compound stock solution)
-
Positive control (optional, e.g., Etomoxir, a CPT1 inhibitor)[8]
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a density appropriate for your chosen cell line and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a series of dilutions of this compound in the cell culture medium. A suggested starting range is from 1 nM to 10 µM in half-log or log dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the cells for a predetermined period. The optimal incubation time may vary depending on the cell type and the specific assay but can range from a few hours to 24 hours.
-
Fatty Acid Oxidation Assay: Following incubation, perform the fatty acid oxidation assay according to the manufacturer's instructions. This will typically involve providing a fatty acid substrate (e.g., palmitate) and measuring its oxidation.
-
Data Analysis: Determine the rate of fatty acid oxidation for each this compound concentration. Plot the percentage of inhibition of FAO against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Data Presentation:
| This compound Concentration | Fatty Acid Oxidation Rate (Normalized to Vehicle) | % Inhibition |
| Vehicle (0 µM) | 1.00 | 0% |
| 1 nM | ... | ... |
| 10 nM | ... | ... |
| 100 nM | ... | ... |
| 1 µM | ... | ... |
| 10 µM | ... | ... |
Visualizations
Caption: this compound inhibits ACC2, reducing malonyl-CoA and increasing fatty acid oxidation.
Caption: Workflow for determining the optimal this compound concentration in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid oxidation assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
A-908292 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of A-908292, a potent and selective Acetyl-CoA Carboxylase 2 (ACC2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures and expected shelf life are summarized below.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] For stock solution preparation, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before storage.
Q3: Can I store this compound stock solutions at room temperature?
No, it is not recommended to store this compound stock solutions at room temperature for extended periods. As a general precaution for small molecule inhibitors, storage at room temperature should be minimized to prevent potential degradation. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.
Q4: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try lowering the final concentration.
-
Use a different buffer system: The pH and composition of the buffer can influence solubility. Experiment with different buffers to find one that is more compatible.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80, can help to increase the solubility of the compound.[2]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working solutions in aqueous buffers immediately before use. |
| Loss of compound activity | Improper storage of solid compound or stock solutions. | Ensure solid this compound is stored at the recommended temperature, protected from light and moisture. Verify that stock solutions are stored at -20°C or -80°C. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to understand the stability profile of this compound and to develop a stability-indicating analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 80°C.
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
2. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
For thermal degradation, store the solid compound directly at the specified temperature.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.
4. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to resolve the this compound peak from all observed degradation product peaks.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a forced degradation study.
References
Improving the efficiency of A-908292 click labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of A-908292 click labeling experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in click labeling?
This compound is a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2).[1] It possesses a terminal alkyne group, which allows it to be used as a chemical probe in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This enables the covalent labeling of its biological targets or its distribution tracking within a biological system by attaching a reporter molecule, such as a fluorophore or biotin, that has a complementary azide (B81097) group.
Q2: What are the critical reagents for a successful this compound click labeling experiment?
A successful CuAAC reaction with this compound requires:
-
This compound: The alkyne-containing probe.
-
Azide-modified reporter: A molecule (e.g., fluorescent dye, biotin) bearing an azide group.
-
Copper(I) catalyst: Typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[2][3]
-
Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[4][5]
-
Copper-chelating ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) stabilize the Cu(I) catalyst, improve reaction efficiency, and reduce copper-induced cytotoxicity.[2][3][6]
Q3: What are the common causes of low signal or no labeling in my this compound click reaction?
Low or no signal can stem from several factors:
-
Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction buffers.[7]
-
Degraded Reagents: Sodium ascorbate solutions are particularly susceptible to oxidation and should be prepared fresh.[8][9] The azide probe may also degrade over time.
-
Insufficient Reagent Concentration: Click reactions are concentration-dependent. Low concentrations of this compound, the azide probe, or the catalyst can lead to poor labeling efficiency.[7]
-
Interfering Substances: Components in the sample, such as thiols from DTT or cysteine residues, can interfere with the reaction.[7][9]
-
Poor Solubility or Stability of this compound: Ensure this compound is fully dissolved. A data sheet indicates its solubility in DMSO is 50 mg/mL with sonication and warming to 60°C.[1]
Q4: How can I reduce high background signal in my experiments?
High background can be caused by:
-
Non-specific Binding of Copper: Copper ions can bind non-specifically to proteins, leading to background signal.[9] Using a copper-chelating ligand in excess can mitigate this.[9]
-
Excess Reporter Probe: High concentrations of the azide-alkyne reporter can lead to non-specific binding. Titrating the probe concentration is recommended.[10]
-
Side Reactions: The alkyne group of this compound can potentially undergo side reactions with thiols.[9]
Q5: Is the copper catalyst toxic to live cells?
Yes, the copper catalyst can be cytotoxic, primarily due to the generation of reactive oxygen species (ROS).[11][12] For live-cell imaging, it is crucial to use a biocompatible copper-chelating ligand like THPTA to protect the cells.[6] Minimizing the reaction time and the concentrations of copper and ascorbate can also help maintain cell viability.[6][12]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during this compound click labeling experiments.
Problem 1: Low or No Labeling Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Copper Catalyst | Prepare fresh sodium ascorbate solution for each experiment.[7][9] Degas all buffers to remove oxygen. Ensure a ligand-to-copper ratio of at least 5:1 to protect the Cu(I) state.[7] | Improved and more consistent labeling efficiency. |
| Degraded Reagents | Use high-purity, fresh reagents. Store azide probes as recommended by the manufacturer. | Increased signal intensity and reproducibility. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of this compound, azide probe, copper, ligand, and reducing agent. A starting point for the azide probe is a 2- to 10-fold molar excess over this compound.[7] | Enhanced labeling signal. |
| Interfering Substances | If possible, remove interfering substances like DTT via buffer exchange before the click reaction. Consider pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[7] | Reduced inhibition of the click reaction and increased signal. |
| Poor this compound Solubility | Ensure this compound is completely dissolved in a suitable solvent like DMSO before adding to the reaction mixture.[1] | Consistent delivery of the probe to the reaction. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-specific Copper Binding | Use a copper-chelating ligand (e.g., THPTA) at a 5- to 10-fold excess over the copper sulfate concentration.[9] Perform a final wash with a copper chelator like EDTA.[9] | Reduced non-specific signal from copper ions. |
| Excess Reporter Probe | Titrate the concentration of the fluorescent or biotinylated azide probe to the lowest effective concentration.[10] Increase the number and duration of washing steps after the click reaction.[9] | Lower background fluorescence or signal in negative controls. |
| Thiol-Alkyne Side Reactions | For protein samples, consider increasing the concentration of the reducing agent TCEP to minimize side reactions with cysteine residues.[9] | Decreased off-target labeling and a cleaner signal. |
Quantitative Data Summary
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Expected Outcome & Notes |
| This compound Concentration | 1 µM | 10 µM | Higher concentrations generally lead to higher signal, but should be optimized to avoid off-target effects. |
| Azide Probe Concentration | 5 µM | 50 µM | A molar excess of the azide probe is recommended.[7] |
| Copper Sulfate (CuSO₄) Concentration | 50 µM | 100 µM | Higher copper concentrations can increase reaction rate but also cytotoxicity.[6] |
| Ligand:Copper Ratio | 1:1 | 5:1 | A higher ratio protects the catalyst and reduces background.[7] |
| Sodium Ascorbate Concentration | 1 mM | 5 mM | Freshly prepared sodium ascorbate is crucial for efficient reduction of Cu(II).[9] |
| Reaction Time | 15 min | 60 min | Longer incubation times can increase labeling efficiency, but should be balanced against potential sample degradation or cytotoxicity.[10] |
| Relative Labeling Efficiency | Low | High | Optimized conditions are expected to yield a significant increase in signal-to-noise ratio. |
Experimental Protocols
The following are generalized protocols for this compound click labeling in cell lysates and live cells. These should serve as a starting point for optimization in your specific experimental system.
Protocol 1: this compound Labeling in Cell Lysate
-
Prepare Cell Lysate: Lyse cells treated with this compound (or a vehicle control) in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate.
-
Prepare Click Reaction Stock Solutions:
-
Click Reaction Assembly: In a microfuge tube, combine the following in order:
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10]
-
Downstream Analysis: The labeled proteins in the lysate are now ready for downstream processing, such as protein precipitation followed by SDS-PAGE and in-gel fluorescence scanning or western blot analysis.
Protocol 2: this compound Labeling in Live Cells
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at an optimized concentration and for a specific duration. Include a vehicle-treated control.
-
Prepare Click Reaction Reagents:
-
Labeling Procedure:
-
Gently wash the cells twice with DPBS.
-
Prepare the click reaction cocktail on ice by adding the premixed CuSO₄/THPTA and the azide probe to cold DPBS.
-
Add sodium ascorbate to the cocktail to a final concentration of 2.5 mM immediately before adding to the cells.[6]
-
Aspirate the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 5-15 minutes at 4°C or room temperature. Incubation time should be minimized to reduce cytotoxicity.[6]
-
-
Washing and Analysis:
-
Gently wash the cells twice with DPBS to remove excess reagents.
-
The cells can then be fixed for imaging or lysed for downstream biochemical analysis.
-
Visualizations
Experimental Workflow for this compound Click Labeling
Caption: A generalized experimental workflow for this compound click labeling.
Troubleshooting Decision Tree for this compound Click Labeling
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of A-908292 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the on-target effects of A-908292, a potent and selective Acetyl-CoA Carboxylase 2 (ACC2) inhibitor. This document outlines key experimental protocols and presents data in a clear, comparative format to assess the efficacy and specificity of this compound against other known ACC inhibitors.
This compound is a potent and selective inhibitor of ACC2 with a reported IC50 of 23 nM for human ACC2.[1] ACC2 is a mitochondrial enzyme that plays a crucial role in regulating fatty acid metabolism by catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation (FAO). By inhibiting ACC2, this compound is expected to decrease malonyl-CoA levels, leading to an increase in FAO. This guide details cellular assays to confirm this mechanism of action and compares this compound with other commercially available ACC inhibitors.
Comparative Analysis of ACC Inhibitors
To provide a comprehensive overview, the inhibitory activity of this compound is compared with other well-characterized ACC inhibitors: Firsocostat (ND-630), TOFA (5-Tetradecyloxy-2-furoic acid), and ND-646. The following table summarizes their reported potencies.
| Compound | Target(s) | IC50 (nM) | Cellular EC50 (nM) | Key Features |
| This compound | ACC2 | 23 (human ACC2) | Not widely reported | Selective for ACC2 over ACC1 |
| Firsocostat | ACC1/ACC2 | 2.1 (hACC1), 6.1 (hACC2)[1][2] | 66 (Fatty Acid Synthesis in HepG2)[1] | Dual inhibitor, liver-targeted.[3] |
| TOFA | ACC1 | IC50 in µg/ml range (e.g., ~5 µg/ml for cytotoxicity in cancer cells)[4][5][6] | Not reported in nM | Allosteric inhibitor of ACC1.[4][6] |
| ND-646 | ACC1/ACC2 | 3.5 (hACC1), 4.1 (hACC2)[7][8] | 500 (Palmitate production in A549)[7] | Allosteric dual inhibitor.[9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validation, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed protocols for key validation experiments are provided below. For these experiments, a cell line expressing ACC2, such as the human hepatoma cell line HepG2 or the mouse myoblast cell line C2C12, is recommended.[3]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[11][12][13] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Treat cells with this compound (e.g., 1 µM), a comparator compound, or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blot: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for ACC2.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.
Western Blot for Phospho-ACC (Ser79)
ACC activity is regulated by phosphorylation. Phosphorylation at Ser79 by AMP-activated protein kinase (AMPK) inhibits ACC activity. While this compound is a direct inhibitor, assessing the phosphorylation status of ACC can provide insights into the overall regulation of the pathway.
Protocol:
-
Cell Lysis: Treat HepG2 or C2C12 cells with this compound, comparators, or vehicle for the desired time. Lyse the cells in a buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate overnight at 4°C with a primary antibody specific for phospho-ACC (Ser79).[14][15][16] Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. The membrane can be stripped and re-probed for total ACC as a loading control. A decrease in the ratio of pACC (Ser79) to total ACC may be observed depending on the cellular context and the interplay with other signaling pathways.
Fatty Acid Oxidation (FAO) Assay
A direct functional consequence of ACC2 inhibition is an increase in FAO. This can be measured by monitoring the consumption of oxygen or the production of CO2 from a radiolabeled fatty acid substrate.
Protocol (using an oxygen consumption-based assay):
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate suitable for measuring oxygen consumption.[17][18][19]
-
Cell Treatment: On the day of the assay, replace the culture medium with a low-glucose medium containing L-carnitine and a fatty acid substrate (e.g., oleate (B1233923) conjugated to BSA). Add this compound, comparators (e.g., etomoxir (B15894) as a positive control for FAO inhibition), or vehicle to the wells.
-
Measurement of Oxygen Consumption Rate (OCR): Immediately measure the OCR using a specialized instrument (e.g., Seahorse XF Analyzer).
-
Data Analysis: An increase in OCR in the presence of this compound compared to the vehicle control indicates an increase in FAO.
Quantitative PCR (qPCR) for PPAR-α Target Gene Expression
This compound has been shown to stimulate the PPAR-α-dependent signaling pathway.[1] PPAR-α is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism.
Protocol:
-
Cell Treatment and RNA Extraction: Treat hepatocytes or a suitable cell line with this compound, comparators, or vehicle for a specified period (e.g., 24 hours). Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers for PPAR-α target genes such as CPT1, Acyl-CoA oxidase 1 (ACOX1), and Cytochrome P450 4A10 (CYP4A10).[20][21] Use a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for this compound-treated cells compared to the vehicle control using the ΔΔCt method. An upregulation of these genes would further support the on-target effect of this compound.
By employing this comprehensive suite of cellular assays, researchers can rigorously validate the on-target effects of this compound, understand its mechanism of action in a cellular context, and objectively compare its performance against other ACC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody (#3661) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abcam.com [abcam.com]
- 19. content.abcam.com [content.abcam.com]
- 20. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Comparative Selectivity and Cross-Reactivity Profile of A-908292: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the acetyl-CoA carboxylase 2 (ACC2) inhibitor A-908292 with an alternative, focusing on its cross-reactivity and selectivity profile. This document summarizes available experimental data to inform preclinical research and drug development decisions.
This compound is a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid oxidation. Its selectivity for ACC2 over the related isoform ACC1 is a critical attribute for its therapeutic potential. However, understanding its broader cross-reactivity and any off-target effects is paramount for a comprehensive safety and efficacy assessment.
Selectivity Profile of this compound against ACC Isoforms
This compound demonstrates potent inhibition of human ACC2 with a reported IC50 of 23 nM.[1] There is some discrepancy in the reported selectivity over ACC1, with one source indicating an IC50 of 1.1 µM, suggesting a 48-fold selectivity for ACC2, while another indicates an IC50 greater than 30 µM, implying a much higher selectivity of over 1000-fold.[2] This highlights the importance of considering the specific assay conditions when evaluating selectivity.
For comparison, TLC-3595, another selective ACC2 inhibitor, shows IC50 values of less than 20 nM for both mouse and human ACC2, and greater than 1000 nM for both mouse and human ACC1, demonstrating a clear selectivity of over 50-fold for ACC2.[3]
| Compound | Target | IC50 (nM) | Selectivity (ACC1/ACC2) |
| This compound | human ACC2 | 23[1] | ~48-fold to >1000-fold |
| human ACC1 | 1100[2] or >30000 | ||
| TLC-3595 | human ACC2 | < 20[3] | >50-fold |
| human ACC1 | > 1000[3] | ||
| mouse ACC2 | < 20[3] | >63-fold | |
| mouse ACC1 | > 1000[3] |
Off-Target Activity Profile of this compound
A significant off-target effect of this compound is its ability to lower plasma triglycerides, an effect that is independent of its ACC2 inhibitory activity. This was demonstrated in a study where this compound, but not the comparator ACC2 inhibitor compound 2e, caused a significant reduction in plasma triglycerides in ACC2 knockout mice.[4]
Computational off-target safety assessment (OTSA) has provided insights into the potential mechanism behind this effect. The in silico analysis predicted that a metabolite of this compound, rather than the parent compound, is likely responsible for the activation of peroxisome proliferator-activated receptor-alpha (PPARα).[3] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[5] Activation of PPARα is known to decrease plasma triglyceride levels through a dual mechanism: reducing the hepatic secretion of very-low-density lipoprotein (VLDL) and increasing the clearance of triglyceride-rich lipoproteins.[3][6]
The same computational analysis also predicted potential interactions of this compound with several other targets, including KCNQ2, ROCK1, KV7.4, EP4, 5HT2c, CB1, and mGlu5.[3] However, experimental validation of these potential off-target interactions is not currently available in the public domain.
Notably, a comprehensive experimental kinase screening panel for this compound is not publicly available at this time. Therefore, its cross-reactivity against the broader human kinome remains to be fully elucidated.
Experimental Protocols
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)
This assay quantifies the activity of ACC by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, ATP, acetyl-CoA, and radiolabeled [¹⁴C]NaHCO₃.
-
Enzyme Addition: Add purified recombinant human ACC1 or ACC2 enzyme to initiate the reaction.
-
Inhibitor Addition: Test compounds, such as this compound, are pre-incubated with the enzyme before the addition of substrates.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by the addition of acid (e.g., HCl).
-
Quantification: The acid-stable product, [¹⁴C]malonyl-CoA, is separated from the unreacted [¹⁴C]NaHCO₃ by methods such as scintillation counting after evaporation of the acid-labile bicarbonate.
-
Data Analysis: The amount of radioactivity incorporated into malonyl-CoA is proportional to the enzyme activity. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
PPARα Activation Assay (Cell-Based Reporter Assay)
This assay determines the ability of a compound to activate the PPARα signaling pathway.
-
Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently or stably transfected with two plasmids:
-
An expression vector for the human PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound (or its potential metabolites). A known PPARα agonist (e.g., fenofibrate) is used as a positive control.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and reporter protein expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: An increase in reporter gene activity indicates activation of the PPARα pathway. EC50 values can be calculated by plotting the reporter activity against the compound concentration.
Signaling and Experimental Workflow Diagrams
References
- 1. Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARalpha and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Triglyceride-Lowering Effects of A-908292
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triglyceride-lowering effects of A-908292, a selective acetyl-CoA carboxylase 2 (ACC2) inhibitor, with other prominent triglyceride-lowering agents. The information presented herein is supported by experimental data from preclinical and clinical studies to aid in research and drug development decisions.
Executive Summary
This compound demonstrates a potent ability to reduce plasma triglycerides in animal models. Its mechanism, centered on the inhibition of ACC2, offers a distinct approach compared to other classes of triglyceride-lowering drugs. However, a notable characteristic of ACC inhibition is the potential for a paradoxical increase in plasma triglycerides under certain conditions, a factor that warrants careful consideration. This guide compares the efficacy of this compound with Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors and fibrates, highlighting differences in their mechanisms, efficacy, and potential side effects.
Data Presentation: Quantitative Comparison of Triglyceride-Lowering Agents
The following tables summarize the in vivo efficacy of this compound and comparator compounds on plasma triglyceride levels.
Table 1: In Vivo Efficacy of this compound on Plasma Triglycerides
| Compound | Animal Model | Dose | Treatment Duration | Plasma Triglyceride Reduction | Reference |
| This compound | ob/ob mice | 30 mg/kg (p.o., twice daily) | 2 weeks | Significant decrease | [1] |
| This compound | ACC2 knockout mice | 15 mg/kg (p.o., twice daily) | 4 days | Marked reduction | [1] |
Table 2: In Vivo and Clinical Efficacy of DGAT1 Inhibitors on Triglycerides
| Compound | Species/Population | Dose | Treatment Duration | Triglyceride Reduction | Reference |
| Pradigastat (B610185) (LCQ908) | Familial Chylomicronemia Syndrome (FCS) patients | 20 mg/day | 3 weeks | ~40% (fasting) | [2][3][4][5][6] |
| Pradigastat (LCQ908) | Familial Chylomicronemia Syndrome (FCS) patients | 40 mg/day | 3 weeks | ~70% (fasting) | [2][3][4][5] |
| AZD7687 | Overweight/obese men | ≥5 mg/day | 1 week | >75% decrease in incremental postprandial AUC | [7][8] |
Table 3: In Vivo and Clinical Efficacy of Fenofibrate (B1672516) on Triglycerides
| Compound | Species/Population | Dose | Treatment Duration | Triglyceride Reduction | Reference |
| Fenofibrate | Hypertriglyceridemic rats | 50 mg/kg/day | 2 weeks | Significant reduction | [9] |
| Fenofibrate | Hypertriglyceridemic rats | 100 mg/kg/day | 2 weeks | Significant, dose-dependent reduction | [9][10] |
| Fenofibrate | Patients with high triglycerides | 135-160 mg/day | 4 months (median) | -60% (median change) | [11][12] |
| Fenofibrate | General | N/A | N/A | 25-50% | [13] |
Mechanism of Action: this compound and Alternatives
This compound: ACC2 Inhibition
This compound is a selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), an enzyme primarily located on the outer mitochondrial membrane. ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key regulator of fatty acid metabolism; it inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to disinhibition of CPT1 and a subsequent increase in fatty acid oxidation. This is the primary mechanism for its triglyceride-lowering effect in some contexts.
However, inhibition of ACC can also lead to a complex and sometimes paradoxical effect on plasma triglycerides. While hepatic triglyceride synthesis may be reduced, the inhibition of ACC can lead to an increase in very-low-density lipoprotein (VLDL) secretion from the liver, potentially elevating plasma triglyceride levels.[14][15][16] This is thought to be due to the activation of SREBP-1c and increased GPAT1 expression.[14][16]
DGAT1 Inhibitors
Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme that catalyzes the final step in triglyceride synthesis. DGAT1 inhibitors, such as pradigastat and AZD7687, block this enzyme, primarily in the intestine, thereby reducing the absorption of dietary fats and the subsequent formation and secretion of chylomicrons. This leads to a significant reduction in postprandial (after-meal) triglyceride levels. A common side effect of DGAT1 inhibitors is gastrointestinal intolerance, including diarrhea.[7][8][17][18]
Fibrates (e.g., Fenofibrate)
Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to a multifaceted regulation of lipid metabolism, including increased expression of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for clearing triglycerides from the circulation. Fibrates effectively lower plasma triglycerides by both increasing their clearance and reducing their production.[10]
Experimental Protocols
In Vivo Animal Study for Triglyceride-Lowering Efficacy
-
Animal Model: Male C57BL/6J mice or a relevant disease model such as ob/ob mice are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for the experiment.
-
Compound Administration: this compound or comparator compounds are typically formulated in a vehicle such as 0.5% methylcellulose. The formulation is administered via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives the vehicle alone.
-
Blood Collection: For time-course studies, blood samples are collected at specified intervals post-dosing (e.g., 0, 2, 4, 8, and 24 hours). For chronic studies, blood may be collected at baseline and at the end of the treatment period. Blood is typically collected from the tail vein or via cardiac puncture at the termination of the study.[19][20][21]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Triglyceride Measurement: Plasma triglyceride levels are determined using a commercial enzymatic assay kit, often with an automated clinical chemistry analyzer.[22] The results are typically expressed in mg/dL.
Oral Lipid Tolerance Test (OLTT)
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) to establish a baseline triglyceride level.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally a set time (e.g., 1 hour) before the lipid challenge.
-
Lipid Challenge: A bolus of a lipid source, such as corn oil or olive oil (e.g., 10 mL/kg), is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at baseline (before the lipid challenge) and at several time points after the lipid gavage (e.g., 1, 2, 4, and 6 hours) to measure the postprandial triglyceride excursion.
-
Data Analysis: The area under the curve (AUC) for plasma triglycerides is calculated to quantify the total postprandial lipid exposure.
Mandatory Visualization
Caption: Signaling pathway of this compound via ACC2 inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pleiotropic effects of fenofibrate therapy on rats with hypertriglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Fenofibrate Treatment on Triacylglycerides, Diacylglycerides and Fatty Acids in Fructose Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. gwasstories.com [gwasstories.com]
- 19. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduced Triglyceride Secretion in Response to an Acute Dietary Fat Challenge in Obese Compared to Lean Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. mmpc.org [mmpc.org]
Independent verification of A-908292's ACC2 inhibition
An Independent Verification of A-908292's Acetyl-CoA Carboxylase 2 (ACC2) Inhibition: A Comparative Guide
This guide provides an objective comparison of the ACC2 inhibitory activity of this compound with other known inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases. The guide summarizes key quantitative data, details common experimental protocols for assessing ACC inhibition, and provides visual representations of the relevant biological pathway and experimental workflow.
Introduction to ACC2 Inhibition
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It exists in two main isoforms in mammals: ACC1 and ACC2. While ACC1 is primarily located in the cytoplasm and plays a key role in de novo lipogenesis (fatty acid synthesis), ACC2 is associated with the outer mitochondrial membrane.[1][2] ACC2's main function is to produce malonyl-CoA, which acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation (fatty acid breakdown).[1] By inhibiting ACC2, the production of malonyl-CoA is reduced, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation.[1] This mechanism makes selective ACC2 inhibitors promising therapeutic targets for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2]
This compound has been identified as a potent and selective inhibitor of ACC2. This guide aims to independently verify its inhibitory profile by comparing it against a panel of other ACC inhibitors with varying selectivity.
Comparative Analysis of ACC Inhibitors
The inhibitory potency of this compound and other compounds against ACC1 and ACC2 is typically determined by measuring their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Selectivity for ACC2 over ACC1 is a key characteristic for therapeutic development, aiming to enhance fatty acid oxidation without significantly affecting de novo lipogenesis.
| Compound | Target(s) | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Selectivity (ACC1/ACC2) | Reference(s) |
| This compound | ACC2 | > 30,000 | 23, 38 | > 1304 | [3][4] |
| Firsocostat (ND-630) | ACC1/ACC2 | 2.1 | 6.1 | 0.34 | [5] |
| ND-646 | ACC1/ACC2 | 3.5 | 4.1 | 0.85 | [5] |
| MK-4074 | ACC1/ACC2 | ~3 | ~3 | ~1 | [6] |
| CP-640186 | ACC1/ACC2 | 53 (rat) | 61 (rat) | 0.87 | [5] |
| TLC-3595 | ACC2 | > 1,000 | < 20 | > 50 | [7] |
| Compound 2e | ACC2 | - | Potent & Selective | - | [8][9] |
| (S)-9c | ACC2 | - | Selective | - | [10] |
hACC1/hACC2 denote human isoforms. Data for other species is noted where applicable.
As shown in the table, this compound demonstrates high potency and selectivity for ACC2, with an IC50 in the low nanomolar range and over a thousand-fold selectivity against ACC1.[3][4] In contrast, compounds like Firsocostat, ND-646, and MK-4074 are dual inhibitors, targeting both isoforms with high potency.[5][6] TLC-3595 also shows strong selectivity for ACC2.[7]
ACC2 Signaling Pathway in Fatty Acid Oxidation
The diagram below illustrates the regulatory role of ACC2 in mitochondrial fatty acid oxidation. ACC2 catalyzes the conversion of Acetyl-CoA to Malonyl-CoA, which then inhibits CPT1, thereby controlling the entry of fatty acids into the mitochondria for breakdown.
Caption: ACC2-mediated regulation of mitochondrial fatty acid oxidation.
Experimental Protocols for ACC Inhibition
The verification of ACC inhibition involves various biochemical and cellular assays. Below are detailed methodologies for commonly employed techniques.
Recombinant Enzyme Inhibition Assay (Biochemical)
This assay directly measures the effect of a compound on the enzymatic activity of purified recombinant ACC1 and ACC2.
Objective: To determine the IC50 value of an inhibitor against purified ACC enzymes.
Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes (e.g., from Sf9 or HEK293 cells).[6][11]
-
Assay Buffer: Typically contains HEPES, MgCl2, DTT, BSA, and potassium citrate.[6]
-
Substrates: Acetyl-CoA, ATP, and Sodium Bicarbonate (often containing a radiolabel like NaH¹⁴CO₃).[6]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Scintillation fluid and plates for radiometric detection, or ADP-Glo™ reagents for luminescence detection.[12]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the purified ACC enzyme to a 96-well or 384-well plate containing the assay buffer.[13]
-
Add the diluted test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.[13]
-
Initiate the enzymatic reaction by adding the substrate mixture (Acetyl-CoA, ATP, and NaH¹⁴CO₃).
-
Allow the reaction to proceed for a specific time (e.g., 40 minutes) at a controlled temperature (e.g., 37°C).[6]
-
Terminate the reaction (e.g., by adding an acid).
-
Quantify the product (Malonyl-CoA). In the radiometric assay, this involves measuring the incorporation of ¹⁴C into an acid-stable product via liquid scintillation counting.[14] Alternatively, assays can measure the production of ADP, a byproduct of the reaction, using methods like the ADP-Glo™ luminescent assay.[12][13][14]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cellular De Novo Lipogenesis (DNL) Assay
This assay measures the effect of an inhibitor on fatty acid synthesis within a cellular context.
Objective: To assess the functional impact of an ACC inhibitor on the overall pathway of de novo lipogenesis in intact cells.
Materials:
-
Cultured cells (e.g., HepG2, U87 glioblastoma cells).[15][16]
-
Cell culture medium, potentially with charcoal-stripped fetal bovine serum to reduce exogenous lipids.[15]
-
Test compound dissolved in DMSO.
-
Radiolabeled precursor, such as [¹⁴C]-Acetic Acid.[15]
-
Reagents for lipid extraction (e.g., hexane/isopropanol mixture).
-
Scintillation counter.
Procedure:
-
Plate cells in a multi-well format and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 5 hours).[15]
-
Add the radiolabeled precursor ([¹⁴C]-Acetic Acid) to the medium and incubate to allow for its incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Quantify the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.
-
Calculate the IC50 value by plotting the inhibition of radiolabel incorporation against the compound concentration.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing ACC inhibitors.
Caption: Workflow for the discovery and validation of ACC inhibitors.
Conclusion
The available data robustly supports the classification of this compound as a potent and highly selective inhibitor of ACC2. Its high selectivity distinguishes it from dual ACC1/ACC2 inhibitors like Firsocostat and MK-4074. The experimental protocols described provide a framework for independently verifying these findings, from direct enzymatic inhibition assays to functional cellular assays. The distinct pharmacological profile of this compound makes it a valuable tool for investigating the specific roles of ACC2 in metabolic regulation and a promising candidate for further therapeutic development.
References
- 1. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ACC2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of acetyl-CoA carboxylase 2 enhances skeletal muscle fatty acid oxidation and improves whole-body glucose homeostasis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. tandfonline.com [tandfonline.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A-908292: A Comparative Analysis of a Selective ACC2 Inhibitor in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). The content herein is designed to support researchers in evaluating the potential of this compound in various cellular contexts by providing a detailed overview of its mechanism of action, relevant signaling pathways, and standardized experimental protocols for its characterization.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets ACC2, an enzyme crucial for the regulation of fatty acid metabolism. ACC2 is predominantly located on the outer mitochondrial membrane, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to an increase in fatty acid oxidation. This mechanism of action makes this compound a valuable tool for studying metabolic diseases such as type 2 diabetes, obesity, and certain types of cancer that are dependent on fatty acid metabolism.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of ACC2. This leads to a cascade of downstream events that ultimately enhance the rate of mitochondrial fatty acid oxidation.
Comparative Performance in Different Cell Lines
The expected effects of this compound would theoretically differ based on the metabolic dependencies of the cell line:
-
Muscle Cell Lines (e.g., L6, C2C12): These cells rely on fatty acid oxidation for energy, especially under conditions of glucose limitation. This compound is expected to significantly increase fatty acid oxidation in these cells.
-
Liver Cell Lines (e.g., HepG2): Hepatocytes play a central role in lipid metabolism. The effect of this compound would be complex, influencing both fatty acid oxidation and potentially de novo lipogenesis, depending on the metabolic state.
-
Cancer Cell Lines: The response of cancer cells to this compound would be highly dependent on their specific metabolic wiring. Cancers that are reliant on fatty acid oxidation for survival and proliferation would be more susceptible to the effects of this compound, which could manifest as decreased cell viability and proliferation.
To facilitate further research and enable a direct comparison, standardized experimental protocols are provided below.
Experimental Protocols
The following protocols are provided as a guide for researchers to quantitatively assess the effects of this compound in their cell lines of interest.
Cell Viability Assay
This protocol can be used to determine the effect of this compound on the viability and proliferation of different cell lines.
Materials:
-
Cell line(s) of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of fatty acid oxidation in live cells treated with this compound.
Materials:
-
Cell line(s) of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Seahorse XF Cell Culture Microplates
-
Substrate-limited medium (e.g., DMEM with low glucose, no glutamine, no pyruvate)
-
Long-chain fatty acid substrate (e.g., palmitate-BSA conjugate)
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Etomoxir (CPT1 inhibitor, as a positive control)
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound or vehicle control in complete culture medium for a desired duration (e.g., 1-24 hours).
-
Assay Preparation: On the day of the assay, wash the cells with substrate-limited medium and replace it with fresh substrate-limited medium containing the long-chain fatty acid substrate.
-
Analyzer Setup: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.
-
Measurement: Place the cell culture plate in the analyzer and measure the basal oxygen consumption rate (OCR).
-
Inhibitor Injection: Inject this compound (for acute treatment) or a vehicle control and monitor the change in OCR. Etomoxir can be injected as a control to confirm that the measured OCR is due to fatty acid oxidation.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the change in OCR in response to this compound treatment, normalized to the vehicle control.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ACC2 and fatty acid oxidation in various physiological and pathological contexts. While direct comparative data across different cell lines is currently limited in the public domain, the provided experimental protocols offer a standardized approach for researchers to generate this crucial information. Such studies will be instrumental in elucidating the cell type-specific effects of this compound and will aid in the identification of potential therapeutic applications for ACC2 inhibition. Researchers are encouraged to utilize these methodologies to build a more comprehensive understanding of this compound's performance in diverse cellular models.
A Comparative Review of A-908292 and First-Generation Acetyl-CoA Carboxylase (ACC) Inhibitors
A-908292, a second-generation acetyl-CoA carboxylase (ACC) inhibitor, demonstrates significant advancements in selectivity and potential therapeutic efficacy compared to first-generation inhibitors. This guide provides a detailed comparison of this compound with earlier, non-selective ACC inhibitors, focusing on their biochemical potency, in vivo effects, and underlying mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals.
Acetyl-CoA carboxylase is a critical enzyme in the regulation of fatty acid metabolism, existing in two primary isoforms: ACC1 and ACC2. ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, where it plays a key role in de novo lipogenesis (DNL). ACC2 is mainly located in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.
First-generation ACC inhibitors, such as CP-640186 and 5-(tetradecyloxy)-2-furoic acid (TOFA), are typically non-selective, inhibiting both ACC1 and ACC2. While this dual inhibition can effectively reduce fatty acid synthesis and stimulate fatty acid oxidation, it can also lead to off-target effects. In contrast, this compound is a potent and highly selective inhibitor of ACC2, offering the potential for a more targeted therapeutic approach with an improved safety profile.
Data Presentation: Quantitative Comparison of ACC Inhibitors
The following tables summarize the available quantitative data for this compound and the first-generation, non-selective inhibitor CP-640186.
| Inhibitor | Target | Species | IC50 (nM) | Selectivity |
| This compound | ACC2 | Human | 23 - 38[1][2] | >1000-fold vs. ACC1 |
| ACC1 | Human | >30,000[3][4] | ||
| CP-640186 | ACC1 | Rat | 53[5][6] | Non-selective |
| ACC2 | Rat | 61[5][6] | ||
| ACC1/2 | Human | ~55-60 | Non-selective |
| Inhibitor | Parameter | Species | Value |
| This compound | Oral Bioavailability | Rat | Not Publicly Available |
| Plasma Half-life | Rat | Not Publicly Available | |
| Cmax | Rat | Not Publicly Available | |
| Tmax | Rat | Not Publicly Available | |
| CP-640186 | Oral Bioavailability | Rat | 39%[5] |
| Plasma Half-life | Rat | 1.5 hours[5] | |
| Cmax | Rat (10 mg/kg oral) | 345 ng/mL[5] | |
| Tmax | Rat (10 mg/kg oral) | 1.0 hour[5] |
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | ob/ob mice | 30 mg/kg, p.o., twice daily for 2 weeks | Reduced serum glucose and triglyceride levels[1] |
| ACC2 knockout mice | 15 mg/kg, p.o., twice daily for 4 days | Markedly reduced plasma triglyceride levels, suggesting potential off-target effects at this dose[1][7] | |
| Rats | 30-100 mg/kg, p.o., twice daily for 3 days | Stimulated the PPAR-α-dependent signaling pathway[1] | |
| CP-640186 | Rats | ED50 of ~30 mg/kg | Stimulated whole-body fatty acid oxidation[5][8] |
| Rats, CD1 mice, ob/ob mice | ED50 of 13, 11, and 4 mg/kg, respectively | Inhibited fatty acid synthesis[5][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent typical protocols and may have been modified in the cited studies.
In Vitro ACC Enzyme Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies ACC activity by measuring the amount of ADP produced.
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT. Prepare solutions of ATP, acetyl-CoA, and sodium bicarbonate in the reaction buffer.
-
Inhibitor Preparation: Serially dilute the test compounds (e.g., this compound, CP-640186) in DMSO and then in the reaction buffer to the desired concentrations.
-
Enzyme Reaction: In a 384-well plate, add the reaction buffer, the test inhibitor solution, and the substrate mix (ATP, acetyl-CoA, and sodium bicarbonate).
-
Initiation: Add the purified recombinant human ACC1 or ACC2 enzyme to each well to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the ACC activity.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Fatty Acid Synthesis Measurement
This protocol measures the rate of de novo fatty acid synthesis in vivo using a radiolabeled precursor.
-
Animal Model: Use an appropriate animal model, such as C57BL/6 mice or Sprague-Dawley rats. Acclimate the animals and provide a standard chow diet.
-
Inhibitor Administration: Administer the test compound (e.g., this compound or CP-640186) or vehicle control via oral gavage at the desired dose and time points before the tracer administration.
-
Tracer Injection: Inject the animals intraperitoneally with a radiolabeled precursor for fatty acid synthesis, such as ³H₂O or [¹⁴C]-acetate.
-
Tissue Collection: At a specified time after tracer injection, euthanize the animals and collect tissues of interest, such as the liver and adipose tissue.
-
Lipid Extraction: Homogenize the tissues and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Saponification: Saponify the lipid extract to release the fatty acids from complex lipids.
-
Quantification of Radioactivity: Measure the amount of radioactivity incorporated into the fatty acid fraction using liquid scintillation counting.
-
Data Analysis: Calculate the rate of fatty acid synthesis as the amount of radiolabel incorporated per gram of tissue per unit of time.
Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the effect of an inhibitor on glucose metabolism.
-
Animal Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from a tail-tip blood sample using a glucometer.
-
Inhibitor Administration: Administer the test compound or vehicle control via oral gavage.
-
Glucose Challenge: After a specified time following inhibitor administration, administer a bolus of glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail tip at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of ACC regulation and inhibition.
Caption: General experimental workflow for comparing ACC inhibitors.
Caption: PPARα signaling pathway in fatty acid oxidation.
References
- 1. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 2. carnabio.com [carnabio.com]
- 3. Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Handling and Personal Protective Equipment for A-908292
Disclaimer: A specific Safety Data Sheet (SDS) for A-908292 was not found in the public domain. The following guidance is based on general laboratory safety principles for handling new or uncharacterized chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling protocols before proceeding.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitor. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be used if there is a significant risk of splashing. | To protect eyes and face from splashes of the compound or solvents. |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. Check for any signs of degradation or perforation before and during use. Lab Coat: A fully buttoned, long-sleeved lab coat. A chemically resistant apron over the lab coat is recommended when handling larger quantities. | To prevent skin contact with the compound. |
| Respiratory Protection | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be required, subject to a formal risk assessment by EHS. | To prevent inhalation of the compound, which may be harmful. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Handling this compound
This step-by-step guidance outlines the procedures for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Consult Institutional EHS: Before any work begins, consult your institution's Environmental Health and Safety department to conduct a formal risk assessment.
-
Review Literature: Familiarize yourself with any available literature on this compound and similar compounds to understand their chemical properties and potential hazards.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and emergency supplies (spill kit, first aid) are readily available.
-
Prepare Workspace: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure the area is clean and free of clutter.
2. Handling Procedure (in a Chemical Fume Hood):
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Use appropriate tools to minimize the creation of dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Cap vials or flasks securely.
-
Manipulation: Perform all manipulations, such as dilutions and aliquoting, within the fume hood.
-
Avoid Contamination: Use dedicated equipment and avoid cross-contamination with other materials.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's EHS for specific guidance.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling a research chemical like this compound, especially when a specific Safety Data Sheet is unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
